N-Acetylmuramic acid-alkyne
Description
BenchChem offers high-quality N-Acetylmuramic acid-alkyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetylmuramic acid-alkyne including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(pent-4-ynoylamino)oxan-4-yl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO8/c1-3-4-5-9(17)15-10-12(22-7(2)13(19)20)11(18)8(6-16)23-14(10)21/h1,7-8,10-12,14,16,18,21H,4-6H2,2H3,(H,15,17)(H,19,20)/t7-,8-,10-,11-,12-,14?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRFETWLAWCVSX-UWOBWZKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CCC#C)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Acetylmuramic acid-alkyne chemical structure and properties
An In-depth Technical Guide to N-Acetylmuramic Acid-Alkyne: Structure, Properties, and Applications in Cellular Biology
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-Acetylmuramic acid-alkyne (NAM-alkyne), a powerful chemical probe for the study of bacterial peptidoglycan. We delve into the core principles of its chemical structure and properties, provide a detailed synthesis protocol, and explore its applications in metabolic labeling and visualization of bacterial cell walls. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this innovative tool to advance their understanding of bacterial physiology and develop novel antimicrobial strategies. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Peptidoglycan and the Need for Advanced Probes
The bacterial cell wall is a complex and dynamic structure essential for bacterial survival, maintaining cell shape, and protecting against environmental stress. A key component of the cell wall in most bacteria is peptidoglycan (PG), a large polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[1][2] Given its critical role and its absence in eukaryotic cells, the PG biosynthesis pathway is a prime target for antibiotics.[3][4]
Understanding the intricate processes of PG synthesis, remodeling, and degradation is paramount for developing new antibacterial therapies. Traditional methods for studying PG often lack the spatial and temporal resolution required to capture its dynamic nature. The advent of bioorthogonal chemistry, particularly the development of metabolic probes like N-Acetylmuramic acid-alkyne, has revolutionized our ability to visualize and study PG in living cells.[1][5]
NAM-alkyne is a synthetic derivative of NAM that contains a terminal alkyne group.[6][7][8] This small, bioorthogonal handle allows for the covalent attachment of reporter molecules, such as fluorophores or affinity tags, via a highly specific and efficient reaction known as "click chemistry".[9][10] By metabolically incorporating NAM-alkyne into the PG of growing bacteria, researchers can selectively label and subsequently visualize the cell wall with high precision.[1][11] This guide will provide the foundational knowledge and practical protocols to effectively utilize NAM-alkyne in your research endeavors.
Chemical Structure and Properties of N-Acetylmuramic Acid-Alkyne
The utility of NAM-alkyne as a chemical probe is intrinsically linked to its unique chemical structure and resulting properties.
Chemical Structure
N-Acetylmuramic acid-alkyne is a derivative of the native N-acetylmuramic acid. The key modification is the replacement of the N-acetyl group with a pent-4-ynoyl group, which introduces a terminal alkyne functionality.
-
Core Structure: The molecule retains the core structure of N-acetylmuramic acid, which is crucial for its recognition and incorporation by the bacterial PG biosynthesis machinery.[1][12]
-
Bioorthogonal Handle: The terminal alkyne group serves as a bioorthogonal handle. This means it is chemically inert within the biological system and does not interfere with normal cellular processes.[9] Its specific reactivity with azide-containing molecules via click chemistry allows for precise and selective labeling.
Physicochemical Properties
A summary of the key physicochemical properties of N-Acetylmuramic acid-alkyne is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C14H21NO8 | [7] |
| Molecular Weight | 331.32 g/mol | |
| Appearance | White powder | [13] |
| Solubility | Soluble in water and DMSO | [14] |
| Storage | Store at -20°C for long-term stability | [13] |
Rationale for Property Selection: The molecular weight is essential for calculating molar concentrations for experiments. Solubility information dictates the appropriate solvents for stock solution preparation. The recommended storage condition is critical for maintaining the chemical integrity of the compound.
Synthesis of N-Acetylmuramic Acid-Alkyne
While commercially available, understanding the synthesis of NAM-alkyne provides valuable insight into its chemistry. A common synthetic route involves the acylation of 2-amino muramic acid. The following is a generalized protocol based on established methods.[1]
Synthesis Workflow
Sources
- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 4. UDP-N-Acetylmuramic Acid l-Alanine Ligase (MurC) Inhibition in a tolC Mutant Escherichia coli Strain Leads to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylmuramic acid-alkyne | CAS#:2245794-65-2 | Chemsrc [chemsrc.com]
- 7. Click N-Acetylmuramic acid - alkyne - Immunomart [immunomart.com]
- 8. glpbio.cn [glpbio.cn]
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- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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A Technical Guide to the Mechanism of N-Acetylmuramic Acid-Alkyne Incorporation into Bacterial Peptidoglycan
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The bacterial cell wall, a fortress of peptidoglycan (PG), is a paramount target for antimicrobial agents. Understanding its dynamic synthesis and remodeling is crucial for the development of novel therapeutics. This technical guide provides an in-depth exploration of the mechanism behind the metabolic incorporation of N-Acetylmuramic acid-alkyne (NAM-alkyne), a powerful chemical probe for visualizing and studying peptidoglycan biosynthesis. We will delve into the enzymatic pathways that facilitate this integration, the rationale behind experimental design, and detailed protocols for successful implementation. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to leverage this technology in their own investigations.
Introduction: Unveiling the Architecture of the Bacterial Cell Wall
Peptidoglycan is a unique and essential polymer in bacteria, composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide stems[1][2]. This intricate mesh-like structure provides mechanical strength and maintains cell shape, making its biosynthetic machinery an attractive target for antibiotics[3][4]. The ability to visualize and study PG synthesis in living bacteria offers a window into fundamental processes like cell growth, division, and the mechanisms of antibiotic resistance.
Metabolic labeling with bioorthogonal chemical reporters has emerged as a transformative approach for studying biological processes in their native context[5][6]. NAM, being exclusive to bacterial peptidoglycan, presents an ideal target for specific labeling[5]. By introducing a minimally-disruptive alkyne functional group onto the NAM sugar, we can hijack the cell's own enzymatic machinery to incorporate this probe into the growing peptidoglycan network. The incorporated alkyne then serves as a handle for subsequent covalent modification with azide-containing reporter molecules via "click chemistry," enabling visualization and analysis[3][7].
The Two-Fold Path to Incorporation: De Novo Biosynthesis and the Recycling Shortcut
The journey of NAM-alkyne from the extracellular environment to its final destination within the peptidoglycan matrix is a multi-step process orchestrated by a series of conserved bacterial enzymes. Bacteria primarily utilize two interconnected pathways for the synthesis of UDP-NAM, the activated precursor for peptidoglycan synthesis: the de novo biosynthesis pathway and the peptidoglycan recycling pathway.
The Canonical De Novo Biosynthesis Pathway
Under normal growth conditions, bacteria synthesize UDP-NAM from UDP-N-acetylglucosamine (UDP-NAG) through the sequential action of the Mur enzymes (MurA-F)[3][8][9]. While this pathway is fundamental, the direct incorporation of exogenous NAM-alkyne through this route can be inefficient due to the presence of multiple regulatory checkpoints and the high intracellular concentrations of the natural substrates.
The Recycling Pathway: An Efficient Gateway for NAM-Alkyne
Many bacteria possess a highly efficient peptidoglycan recycling pathway to salvage components of their own cell wall during growth and division. This pathway provides a more direct and often more efficient route for the incorporation of exogenous NAM analogs[6][10][11]. The key enzymes in this pathway are:
-
AmgK (Anomeric Kinase): This enzyme phosphorylates the anomeric carbon of free NAM (and NAM-alkyne) to produce NAM-α-1-phosphate[6][10].
-
MurU (NAM-α-1-phosphate uridylyltransferase): MurU then converts NAM-α-1-phosphate to UDP-NAM by transferring a UMP moiety from UTP[6][10].
The resulting UDP-NAM-alkyne is chemically identical to the native UDP-NAM, aside from the alkyne handle, and is readily accepted by the subsequent enzymes in the peptidoglycan biosynthesis cascade. For bacteria that do not naturally possess a robust recycling pathway, genetic engineering to express amgK and murU can significantly enhance the incorporation of NAM-alkyne[12].
Diagram 1: Metabolic Pathways for UDP-NAM-Alkyne Synthesis
Caption: Metabolic incorporation of NAM-alkyne into peptidoglycan.
From Cytoplasm to Cell Wall: The Final Assembly
Once UDP-NAM-alkyne is synthesized, it enters the mainstream peptidoglycan production line.
Building the Monomer: The Mur Ligase Cascade
The Mur ligases (MurC, MurD, MurE, and MurF) are a family of ATP-dependent enzymes that sequentially add amino acids to the lactyl moiety of UDP-NAM to form the pentapeptide stem[8][9][13][14]. These enzymes exhibit a degree of substrate promiscuity, allowing them to efficiently utilize UDP-NAM-alkyne to generate UDP-NAM-alkyne-pentapeptide[8].
Membrane Translocation and Polymerization
The completed peptidoglycan monomer, UDP-NAM-alkyne-pentapeptide, is then transferred to a lipid carrier, undecaprenyl phosphate, at the inner membrane by the enzyme MraY, forming Lipid I-alkyne. Subsequently, MurG adds a NAG residue to create Lipid II-alkyne, the final precursor molecule[3]. This lipid-anchored monomer is then flipped across the cytoplasmic membrane to the periplasmic space.
Cross-linking the Mesh: The Role of Penicillin-Binding Proteins
In the periplasm, the glycan strands are polymerized by transglycosylases. The final and critical step is the cross-linking of the peptide stems, which is primarily catalyzed by D,D-transpeptidases, also known as penicillin-binding proteins (PBPs)[15][16][17][18]. These enzymes form peptide bonds between the fourth amino acid of one stem and the third amino acid of an adjacent stem, creating the rigid peptidoglycan sacculus[19][20]. PBPs recognize and process the modified pentapeptide of Lipid II-alkyne, covalently incorporating the NAM-alkyne into the mature peptidoglycan.
It is also important to note the existence of L,D-transpeptidases, which provide an alternative cross-linking mechanism in some bacteria, particularly under certain stress conditions or in specific species[1][19][21][22]. These enzymes can also contribute to the incorporation of modified peptidoglycan precursors.
Experimental Workflow: From Labeling to Visualization
The successful application of NAM-alkyne labeling relies on a carefully executed experimental workflow.
Diagram 2: Experimental Workflow for NAM-Alkyne Labeling and Detection
Caption: A typical workflow for labeling bacteria with NAM-alkyne.
Protocol: Metabolic Labeling of E. coli with NAM-alkyne
This protocol provides a general guideline for labeling Escherichia coli. Optimization of incubation times and probe concentration may be necessary for different bacterial species and strains.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
NAM-alkyne probe
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reagents (see Section 4.2)
Procedure:
-
Grow an overnight culture of E. coli in LB broth at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Add NAM-alkyne to the culture to a final concentration of 1-4 mM. Note: The optimal concentration should be determined empirically.
-
Continue to incubate the culture for a desired period (e.g., 1-3 hours or for a full cell cycle) to allow for incorporation of the probe.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in the fixative solution and incubating for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by resuspending the pellet in permeabilization buffer and incubating for 10 minutes at room temperature.
-
Wash the cells twice with PBS. The cells are now ready for the click chemistry reaction.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly specific method for attaching an azide-functionalized reporter molecule to the alkyne-labeled peptidoglycan[3][23].
Materials:
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO4)
-
A copper(I)-stabilizing ligand (e.g., THPTA)
-
A reducing agent (e.g., sodium ascorbate)
-
PBS
Procedure:
-
Prepare a stock solution of the azide-fluorophore in DMSO.
-
Prepare fresh stock solutions of CuSO4, the ligand, and sodium ascorbate in water.
-
In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:
-
Labeled bacterial cells in PBS
-
Azide-fluorophore (final concentration 10-50 µM)
-
CuSO4 (final concentration 1 mM)
-
Ligand (final concentration 5 mM)
-
-
Initiate the reaction by adding sodium ascorbate (final concentration 10 mM).
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unreacted reagents.
-
The labeled cells are now ready for imaging or other downstream analysis.
Table 1: Troubleshooting Common Issues in NAM-Alkyne Labeling
| Issue | Potential Cause | Suggested Solution |
| No or weak fluorescence signal | Inefficient probe uptake or incorporation | Optimize NAM-alkyne concentration and incubation time. Consider using a bacterial strain with an active recycling pathway or engineering one. Increase the concentration of the azide-fluorophore. |
| Inefficient click chemistry reaction | Use freshly prepared reagents, especially the sodium ascorbate. Ensure the correct final concentrations of all components. | |
| High background fluorescence | Non-specific binding of the azide-fluorophore | Decrease the concentration of the azide-fluorophore. Increase the number of washing steps after the click reaction. Include a blocking step (e.g., with BSA) before the click reaction. |
| Cell lysis or altered morphology | Toxicity of the NAM-alkyne probe at high concentrations | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the probe. |
Validation and Applications
The incorporation of NAM-alkyne into peptidoglycan can be validated by several methods, including fluorescence microscopy and mass spectrometry[3][24]. Super-resolution microscopy techniques can provide unprecedented detail of peptidoglycan architecture during cell division and other physiological processes[3][12].
This powerful labeling strategy has numerous applications in microbiology and drug development, including:
-
Visualizing sites of new cell wall synthesis.
-
Studying the effects of antibiotics on peptidoglycan biosynthesis.
-
Investigating the dynamics of peptidoglycan remodeling.
-
Screening for novel inhibitors of peptidoglycan synthesis.
-
Understanding the host-pathogen interactions involving the bacterial cell wall.
Conclusion
The metabolic incorporation of N-Acetylmuramic acid-alkyne provides a robust and versatile platform for studying the intricacies of bacterial peptidoglycan biosynthesis. By understanding the underlying enzymatic pathways and optimizing the experimental workflow, researchers can gain valuable insights into this fundamental aspect of bacterial physiology. This knowledge is not only crucial for advancing our basic understanding of microbiology but also for paving the way for the development of the next generation of antimicrobial therapies.
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Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors. RSC Advances. 2017;7(49):30931-30941. [Link]
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The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiology Reviews. 2008;32(2):167-187. [Link]
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UDP-N-Acetylmuramic Acid l-Alanine Ligase (MurC) Inhibition in a tolC Mutant Escherichia coli Strain Leads to Cell Death. Antimicrobial Agents and Chemotherapy. 2010;54(8):3342-3348. [Link]
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L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. Journal of the American Chemical Society. 2019;141(4):1581-1589. [Link]
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Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. Molecules. 2023;28(24):8076. [Link]
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Synthesis of alkyne probes with Lysine as selectivity enhancing moiety... ResearchGate. 2023. [Link]
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Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology. 2020;12(4):e74. [Link]
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The MurC Ligase Essential for Peptidoglycan Biosynthesis Is Regulated by the Serine/Threonine Protein Kinase PknA in Corynebacterium glutamicum. Journal of Biological Chemistry. 2011;286(39):34055-34065. [Link]
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LD‐transpeptidases: the great unknown among the peptidoglycan cross‐linkers. Diva-Portal.org. 2021. [Link]
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Structure, Function and Dynamics in the mur Family of Bacterial Cell Wall Ligases. Journal of Molecular Biology. 2002;321(5):919-941. [Link]
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Synthesis of a Side Chain Alkyne Analogue of Sitosterol as a Chemical Probe for Imaging in Plant Cells. Molecules. 2024;29(9):2091. [Link]
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Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. Cell Chemical Biology. 2022;29(11):1641-1651.e7. [Link]
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Penicillin-binding proteins – Knowledge and References. Taylor & Francis. 2023. [Link]
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A distinctive family of L,D-transpeptidases catalyzing L-Ala-mDAP crosslinks in Alpha- and Betaproteobacteria. bioRxiv. 2023. [Link]
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Muramyl ligase. Wikipedia. 2023. [Link]
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Assembly of Peptidoglycan Fragments—A Synthetic Challenge. Pharmaceuticals. 2020;13(11):392. [Link]
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Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Journal of Lipid Research. 2018;59(1):142-152. [Link]
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Peptidoglycan crosslinking preferences of Staphylococcus aureus penicillin-binding proteins have implications for treating MRSA. Journal of the American Chemical Society. 2018;140(33):10482-10490. [Link]
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Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli. eLife. 2016;5:e19469. [Link]
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Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. SciSpace. 2018. [Link]
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Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes. Chemical Communications. 2016;52(1):44-58. [Link]
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Limitations of Azide-Alkyne Chemistry in Genetic Code Expansion. Utrecht University Student Theses Repository. 2023. [Link]
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Probing the bacterial cell wall with chemical biology tools. Wageningen University & Research. 2017. [Link]
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Penicillin binding proteins – Knowledge and References. Taylor & Francis. 2023. [Link]
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CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins. ResearchGate. 2018. [Link]
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Click chemistry and its application to proteomics. G-Biosciences. 2019. [Link]
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Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. Cell Chemical Biology. 2022;29(11):1641-1651.e7. [Link]
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Engineering the Bacterial Envelope: A Technical Guide to the Safety, Toxicity, and Application of N-Acetylmuramic Acid-Alkyne
Executive Summary
The advent of bioorthogonal chemistry has revolutionized our ability to visualize and track bacterial cell wall dynamics. N-Acetylmuramic acid-alkyne (NAM-alkyne) has emerged as a premier metabolic probe for labeling the bacterial peptidoglycan (PG) sacculus. However, the successful application of this probe requires a rigorous understanding of bacterial physiology, membrane permeability, and intracellular metabolism. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic foundations of NAM-alkyne incorporation, evaluate the critical safety and toxicity profiles of its various chemical derivatives, and provide self-validating, field-proven experimental protocols for its use.
Mechanistic Foundations of NAM-Alkyne Labeling
Bacterial cells are encased in a peptidoglycan sacculus, an essential mesh-like polymer that protects the cell from osmotic lysis and environmental insults (1)[1]. The PG backbone is composed of alternating repeating units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)[2]. Because NAM is a carbohydrate core element unique to bacteria, it serves as an ideal, highly specific target for metabolic labeling without the risk of cross-reactivity in complex mammalian host-pathogen models[1].
NAM-alkyne (MurNAc-alkyne) is a synthetic derivative featuring a bioorthogonal alkyne handle at the N-acetyl position[2]. Its incorporation is driven by the natural promiscuity of the bacterial cell wall recycling and biosynthetic machineries[1]. In many species, exogenous NAM-alkyne is transported into the cytosol where specific recycling enzymes—namely NAM/NAG anomeric kinase (AmgK) and NAM α-1-phosphate uridylyltransferase (MurU)—convert it into UDP-NAM-alkyne[2]. This active precursor is then integrated into Lipid II and cross-linked into the mature PG sacculus by endogenous transglycosylases and transpeptidases[2].
Metabolic pathway of NAM-alkyne incorporation into bacterial peptidoglycan.
Safety, Toxicity, and Biocompatibility Profile
A self-validating experimental system requires that the probe itself does not perturb the biological phenomena being observed. The safety and toxicity profile of NAM-alkyne is inextricably linked to its chemical protection strategy, which dictates both its ability to cross the lipid bilayer and its subsequent intracellular metabolism (2)[2].
The Permeability Barrier and Baseline Biocompatibility
Standard, unprotected NAM-alkyne possesses polar hydroxyl groups and a carboxylic acid group, carrying a substantial negative charge at physiological pH[2]. While this form is highly biocompatible and exhibits negligible cytotoxicity, its polarity severely limits passive diffusion across the outer membrane of Gram-negative bacteria[2]. Consequently, researchers are forced to use high extracellular concentrations (up to 6 mM) to achieve sufficient signal-to-noise ratios in imaging assays[2].
Acetate-Induced Toxicity of Peracetylated Probes
To enhance cytosolic access, researchers initially adapted a strategy from mammalian glycobiology: peracetylation of the probe's polar groups[2]. However, in bacterial cultures, peracetylated NAM-alkyne induces severe toxicity and stymies bacterial growth[2]. The causality of this cell death lies in the deprotection mechanism. Once inside the cell, endogenous cytosolic esterases rapidly cleave the acetyl groups, generating a massive, localized burst of acetate ions[2]. This acetate accumulation disrupts intracellular pH homeostasis, leading to acidification and subsequent bacterial cell death[2]. Therefore, peracetylated variants are fundamentally unsafe for live-cell kinetic tracking.
The Methyl Ester Solution: Balancing Uptake and Viability
To resolve the permeability-toxicity paradox, AlkNAM methyl ester probes were engineered[2]. By masking only the negative charge of the carboxylic acid with a methyl ester, the probe readily traverses the lipid bilayer without generating a lethal acetate burst upon esterase cleavage[2]. This targeted modification allows for robust, high-efficiency PG labeling at significantly lower concentrations (60 µM to 600 µM) while maintaining near-100% bacterial viability, establishing it as the safest derivative for sensitive cultures[2].
Quantitative Data & Comparative Efficacy
The following table summarizes the operational parameters and safety profiles of the primary NAM-alkyne derivatives used in microbiology.
| Probe Derivative | Membrane Permeability | Cytotoxicity Profile | Optimal Working Concentration | Primary Mechanism of Toxicity |
| Standard NAM-Alkyne | Low | Minimal / Safe | 1 mM – 6 mM | N/A (Highly biocompatible) |
| Peracetylated NAM-Alkyne | High | Severe (Lethal) | N/A | Acetate ion accumulation[2] |
| AlkNAM Methyl Ester | High | Minimal / Safe | 60 µM – 600 µM | N/A (Tolerated by esterases)[2] |
Validated Experimental Protocols
The following methodologies are designed as self-validating workflows, ensuring that probe incorporation is maximized while cellular stress is minimized.
Protocol A: Stock Preparation and Culture Labeling
-
Reconstitution : Dissolve standard NAM-alkyne powder in sterile, endotoxin-free water. The compound is highly soluble, supporting stock concentrations up to 100 mM (approx. 33.13 mg/mL) (). Aliquot and store the stock solution strictly at -20°C to prevent degradation.
-
Culture Inoculation : Grow the target bacterial strain (e.g., E. coli or B. subtilis) in an appropriate liquid medium (e.g., LB or minimal media) overnight at 37°C.
-
Metabolic Labeling : Dilute the overnight culture 1:100 into fresh media. Introduce the NAM-alkyne probe to a final concentration of 1-6 mM (or 60-600 µM if utilizing the advanced methyl ester derivative)[2].
-
Incubation : Incubate the culture at 37°C with continuous shaking for 1 to 2 doubling times (typically 30-60 minutes). Causality note: Limiting incubation to 1-2 doubling times ensures that only nascent PG is labeled, allowing for precise spatiotemporal tracking of cell wall synthesis[1].
Protocol B: Bioorthogonal CuAAC (Click) Reaction
-
Harvest and Fixation : Pellet the labeled bacteria via centrifugation (4,000 x g, 5 mins). Wash twice with Phosphate-Buffered Saline (PBS) to remove unincorporated probe. Fix the cells using 70% ice-cold ethanol or 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Click Chemistry Master Mix : Prepare the CuAAC reaction mixture sequentially to avoid premature copper reduction and precipitation:
-
PBS (pH 7.4)
-
100 µM Azide-fluorophore (e.g., Alexa Fluor 488-azide)
-
1 mM CuSO4
-
1.5 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
2 mM Sodium Ascorbate (add last to initiate the Cu(II) to Cu(I) catalytic reduction).
-
-
Conjugation : Resuspend the fixed bacterial pellet in 100 µL of the Click Master Mix. Incubate in the dark at room temperature for 30 to 60 minutes[1].
-
Washing and Imaging : Wash the cells extensively (3-5 times) with PBS to eliminate unreacted dye. Mount the samples on agarose pads and visualize using super-resolution microscopy (e.g., SIM or STED) to resolve the nanoscale architecture of the PG sacculus[1].
Step-by-step experimental workflow for NAM-alkyne labeling and imaging.
Conclusion
The metabolic labeling of bacterial peptidoglycan using NAM-alkyne provides unprecedented, high-resolution insights into cell wall dynamics and host-pathogen interactions. However, researchers must carefully navigate the permeability-toxicity paradox inherent to these probes. While standard NAM-alkyne is biologically safe but poorly permeable, peracetylated variants introduce lethal acetate toxicity that confounds experimental results. The strategic use of methyl ester derivatives offers the optimal biochemical balance, ensuring robust labeling efficacy without compromising bacterial safety.
References
- Source: ACS Chemical Biology (acs.org)
- Source: Nature Communications (nih.gov)
- Source: Tocris Bioscience (tocris.com)
Sources
Methodological & Application
Protocol for metabolic labeling of E. coli with N-Acetylmuramic acid-alkyne
Application Note & Protocol: High-Efficiency Metabolic Labeling of Escherichia coli Peptidoglycan using N-Acetylmuramic Acid-Alkyne Probes
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.
Executive Summary
The bacterial cell wall is primarily composed of peptidoglycan (PG), a highly cross-linked polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars. Visualizing PG dynamics is critical for understanding bacterial growth, division, and evaluating novel antimicrobial targets. However, metabolic labeling of the carbohydrate core in Gram-negative bacteria like Escherichia coli has historically been hindered by the poor membrane permeability of polar NAM probes and the rapid catabolism of these sugars by endogenous bacterial enzymes.
This application note details a state-of-the-art bioorthogonal labeling strategy utilizing N-Acetylmuramic acid-alkyne (NAM-alkyne) probes. By leveraging chemical masking (methyl esterification) and engineered salvage pathways, researchers can achieve robust, high-fidelity fluorescent labeling of the E. coli cell wall.
Mechanistic Principles of NAM-Alkyne Labeling
-
The Permeability Hurdle (Chemical Masking): Native NAM-alkyne (free acid) is highly polar and struggles to cross the lipid bilayer. While mammalian glycan labeling often relies on peracetylated probes, E. coli lacks the specific deacetylases required to unmask peracetylated NAM. Instead, masking only the carboxylic acid as a methyl ester (AlkNAM methyl ester) increases membrane permeability 10-fold [1]. Once inside, endogenous bacterial esterases efficiently cleave the methyl ester, releasing the active NAM-alkyne probe into the cytoplasm[1].
-
The Metabolic Routing Hurdle (Enzymatic Bypass): Wild-type E. coli can uptake NAM via the MurP permease, but the endogenous MurQ etherase rapidly degrades the resulting MurNAc-6-phosphate, shunting it into glycolysis. To prevent this, optimal labeling utilizes engineered E. coli strains (e.g., ΔMurQ-KU) that lack MurQ and express Pseudomonas putida recycling enzymes: anomeric NAM/NAG kinase (AmgK ) and NAM α-1-phosphate uridylyltransferase (MurU ) [2]. This creates an orthogonal salvage pathway that directly converts NAM-alkyne to UDP-NAM-alkyne.
-
Forcing Probe Utilization: The addition of Fosfomycin is a critical experimental choice. Fosfomycin irreversibly inhibits MurA, shutting down the de novo synthesis of endogenous UDP-NAM. This forces the bacteria to rely entirely on the AmgK/MurU salvage pathway and the exogenous NAM-alkyne probe for survival and cell wall synthesis [1, 2].
Metabolic incorporation of NAM-alkyne bypassing MurA via AmgK/MurU recycling enzymes.
Probe Selection & Quantitative Efficiency
Selecting the correct probe derivative is paramount for experimental success. The table below summarizes the quantitative uptake efficiencies of various NAM-alkyne derivatives in E. coli, demonstrating why the methyl ester derivative is the preferred choice for minimizing probe concentration while maximizing signal-to-noise ratios [1].
| Probe Type | Chemical Modification | Membrane Permeability | E. coli Utilization | Reference |
| NAM-Alkyne (Free Acid) | None (Highly Polar) | Poor | Low; requires high concentration (≥6 mM) | [1, 2] |
| AlkNAM Methyl Ester | Carboxylic Acid Masked | High (10-fold increase) | Excellent; endogenous esterases cleave the ester | [1] |
| Peracetylated AlkNAM | Hydroxyls & Acid Masked | High | Very Poor; E. coli lacks specific deacetylases | [1] |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes internal controls that independently verify probe incorporation, Fosfomycin efficacy, and click chemistry specificity.
Reagents & Strains
-
Bacterial Strain: E. coli ΔMurQ-KU (expressing AmgK and MurU).
-
Metabolic Probe: AlkNAM methyl ester (100 mM stock in DMSO).
-
Inhibitor: Fosfomycin (200 μg/mL final concentration).
-
Click Chemistry Reagents: Copper(II) Sulfate (CuSO₄), THPTA ligand, Sodium Ascorbate, and an Azide-Fluorophore (e.g., Alexa Fluor 488-azide).
Control Matrix (The Self-Validating System)
Run the following conditions in parallel to validate the assay:
-
Experimental Sample: Cells + Fosfomycin + AlkNAM methyl ester + Complete Click Mix.
-
Viability Control (No Fosfomycin): Cells + AlkNAM methyl ester + Complete Click Mix. (Validates that the probe itself is not toxic).
-
Inhibition Control (No Probe): Cells + Fosfomycin + Vehicle (DMSO). (Cells should arrest/lyse, proving Fosfomycin successfully halted endogenous PG synthesis).
-
Background Control (No Copper): Cells + Fosfomycin + AlkNAM methyl ester + Click Mix lacking CuSO₄. (Establishes the baseline non-specific binding of the fluorescent azide dye).
Step-by-Step Methodology
Step-by-step workflow for metabolic labeling and fluorescent detection of E. coli PG.
Step 1: Cell Culture and Remodeling
-
Inoculate E. coli ΔMurQ-KU into fresh LB medium and incubate at 37°C with shaking until reaching an early exponential phase (OD₆₀₀ ~0.200). Causality: Active logarithmic growth is strictly required for robust PG synthesis and probe incorporation.
-
Pellet 1 mL of the cell suspension (8,000 x g, 5 min) and resuspend in 190 μL of fresh LB medium.
-
Add Fosfomycin to a final concentration of 200 μg/mL and AlkNAM methyl ester to a final concentration of 150–600 μM [1].
-
Incubate for 1 to 2 hours at 37°C. Causality: This window allows sufficient time for the AmgK/MurU pathway to process the probe and incorporate it into the cell wall before Fosfomycin-induced morphological defects become too severe.
Step 2: Fixation and Permeabilization
-
Harvest the cells by centrifugation (8,000 x g, 5 min) and wash three times with 1x PBS to remove all unincorporated probes.
-
Resuspend the pellet in 1 mL of ice-cold 70% Ethanol and incubate at 4°C for 30 minutes. Causality: Ethanol fixation not only neutralizes the pathogen for safe handling but also permeabilizes the outer membrane, ensuring the CuAAC reagents can freely access the alkyne tags embedded in the PG layer.
-
Wash the fixed cells three times with 1x PBS to remove residual ethanol.
Step 3: CuAAC Click Chemistry
-
Prepare the Click Master Mix in 1x PBS. Add reagents in the following strict order to prevent premature copper reduction:
-
Alexa Fluor 488-azide (100 μM final)
-
THPTA ligand (2 mM final)
-
CuSO₄ (1 mM final)
-
Sodium Ascorbate (5 mM final; prepare fresh). Causality: THPTA acts as a stabilizing ligand for Cu(I), accelerating the reaction while protecting biological macromolecules from reactive oxygen species. Sodium ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) state.
-
-
Resuspend the washed, fixed cell pellet in 100 μL of the Click Master Mix.
-
Incubate in the dark at room temperature for 30 to 60 minutes with gentle agitation.
Step 4: Washing and Analysis
-
Quench the reaction by washing the cells extensively (3–5 times) with 1x PBS supplemented with 1% BSA to remove unreacted fluorophore.
-
Resuspend in 500 μL of PBS.
-
Analyze the population via Flow Cytometry (quantifying median fluorescence intensity against the No-Copper control) or visualize PG septal/sidewall incorporation using Super-Resolution Confocal Microscopy[3].
References
-
Brown AR, Wodzanowski KA, et al. "Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling." ACS Chemical Biology. 2021;16(10):1908–1916. Available at:[Link]
-
Liang H, DeMeester KE, et al. "Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications." Nature Communications. 2017;8:15015. Available at:[Link]
-
Taylor EN, et al. "Distinct cytoskeletal proteins define zones of enhanced cell wall synthesis in Helicobacter pylori." eLife. 2020;9:e52482. Available at:[Link]
Step-by-step guide to N-Acetylmuramic acid-alkyne click chemistry with fluorescent azides
Application Note: High-Resolution Profiling of Bacterial Peptidoglycan Dynamics via N-Acetylmuramic Acid-Alkyne (AlkNAM) Click Chemistry
Introduction & Strategic Overview
The bacterial cell wall, primarily composed of peptidoglycan (PG), is a highly dynamic macromolecular fortress essential for bacterial survival and a primary target for antibiotic development. Traditional PG visualization methods—such as fluorescently tagged antibiotics (e.g., Vancomycin-BODIPY) or D-amino acid analogs—often perturb native cell wall architecture or selectively label only the peptide stem.
To achieve high-fidelity, non-destructive visualization of the PG carbohydrate backbone, we utilize the metabolic incorporation of bioorthogonal N-acetylmuramic acid (NAM) probes. By leveraging an alkyne-tagged NAM derivative (AlkNAM) coupled with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using fluorescent azides, researchers can track cell wall synthesis with unprecedented signal-to-noise ratios. As a Senior Application Scientist, I have designed this guide to move beyond a simple recipe; it deconstructs the biochemical causality behind each step and establishes a self-validating experimental system.
Mechanistic Causality: The "Why" Behind the Workflow
Successful metabolic labeling of PG requires bypassing the cell’s natural de novo biosynthesis pathways and overcoming the physical barriers of the bacterial envelope. The protocol relies on three fundamental mechanistic pillars:
-
Bypassing the De Novo Pathway: Wild-type Escherichia coli lacks the efficient recycling machinery required to directly convert exogenous NAM into UDP-NAM. To circumvent this, we utilize bacterial strains heterologously expressing the recycling enzymes AmgK (NAM/NAG kinase) and MurU (NAM-α-1-phosphate uridylyltransferase) derived from organisms like Pseudomonas aeruginosa .
-
Fosfomycin-Driven Incorporation: Fosfomycin acts as a selective, irreversible inhibitor of MurA, shutting down the de novo synthesis of UDP-NAM from UDP-GlcNAc. This creates a critical metabolic bottleneck, forcing the bacteria to rely exclusively on the AmgK/MurU salvage pathway and drastically increasing the incorporation of the exogenous AlkNAM probe .
-
Methyl Esterification for Permeability: Standard AlkNAM contains a carboxylic acid that is negatively charged at physiological pH, severely limiting membrane permeability. Utilizing an AlkNAM methyl ester masks this charge, vastly improving cytoplasmic uptake. Once inside, endogenous non-specific esterases cleave the methyl group, revealing the active probe and allowing researchers to use up to 10-fold lower probe concentrations without sacrificing labeling efficiency .
PG biosynthesis salvage pathway enabling AlkNAM incorporation via AmgK/MurU.
Quantitative Optimization: Probe Selection
The transition from free acid probes to methyl esterified probes represents a critical optimization in modern PG labeling. The table below summarizes the quantitative advantage of utilizing charge-masked probes, demonstrating how structural chemistry directly dictates biological utility.
Table 1: Quantitative Comparison of AlkNAM Probe Permeability & Incorporation Efficiency
| Probe Type | Functional Group | Concentration | Median Fluorescence Intensity (MFI) | Biological Outcome (Fosfomycin Rescue) |
| AlkNAM (Free Acid) | Carboxylic Acid | 6 mM | High (~3500) | Full Rescue |
| AlkNAM (Free Acid) | Carboxylic Acid | 600 µM | Low (2429 ± 418) | Partial Rescue |
| AlkNAM Methyl Ester | Masked Ester | 600 µM | High (3785 ± 130) | Full Rescue |
| AlkNAM Methyl Ester | Masked Ester | 60 µM | Moderate (2426 ± 54) | Partial Rescue |
Data synthesized from flow cytometry analysis of E. coli metabolically labeled with NAM derivatives .
Experimental Workflow
Step-by-step experimental workflow for metabolic labeling and CuAAC click chemistry.
Detailed Step-by-Step Protocol (Self-Validating System)
This protocol is engineered to be self-validating. By integrating strict biological and chemical controls, any observed fluorescence is definitively proven to be the result of covalent CuAAC integration into the PG, rather than non-specific dye absorption.
Phase 1: Metabolic Pulse (Labeling)
-
Culture Preparation: Grow E. coli expressing AmgK/MurU in LB medium at 37°C to an OD600 of 0.4–0.5.
-
Causality: Mid-log phase ensures active PG biosynthesis and cell division, maximizing probe incorporation at the septal ring.
-
-
Pathway Inhibition: Add Fosfomycin to a final concentration of 50 µg/mL.
-
Causality: Irreversibly inhibits MurA, shutting down endogenous UDP-NAM synthesis.
-
-
Probe Introduction: Immediately add AlkNAM methyl ester to a final concentration of 600 µM.
-
Causality: The methyl ester enhances permeability. 600 µM provides optimal saturation without inducing cellular toxicity.
-
-
Incubation: Incubate for 45–60 minutes (approx. 1.5 to 2 doubling times) at 37°C with shaking.
-
Self-Validation Checkpoint 1 (Biological Control): Include a control tube with Fosfomycin but NO AlkNAM. These cells must arrest growth and lyse. If they survive, your Fosfomycin is degraded, or the strain has developed resistance, invalidating probe dependency.
-
Phase 2: Fixation and Permeabilization
-
Harvest: Centrifuge cells (5,000 x g, 3 min) and wash twice with 1x PBS to remove unincorporated probe.
-
Fixation: Resuspend the pellet in 4% Paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.
-
Causality: Cross-links proteins to preserve cellular architecture against the osmotic and chemical stress of the click reaction.
-
-
Quenching: Wash cells three times with 1x PBS to remove residual PFA, which contains reactive aldehydes that can quench the click reaction.
-
Permeabilization: Resuspend in 0.1% Triton X-100 in PBS for 5 minutes, then wash twice with PBS.
Phase 3: CuAAC Click Chemistry
Causality Note: The CuAAC reaction requires Cu(I). We use CuSO4 reduced in situ by sodium ascorbate. THPTA is a water-soluble ligand that stabilizes Cu(I), accelerating the reaction and preventing copper-induced generation of reactive oxygen species (ROS) that degrade fluorophores and cellular structures.
-
Master Mix Preparation: Prepare the Click Master Mix (per 100 µL reaction) in the exact order below:
-
1x PBS: 88 µL
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide, 10 mM stock): 1 µL (Final: 100 µM)
-
CuSO4 (20 mM stock): 5 µL (Final: 1 mM)
-
THPTA (50 mM stock): 1 µL (Final: 500 µM)
-
Critical Step: Pre-mix CuSO4 and THPTA before adding to the master mix to ensure immediate complexation.
-
Sodium Ascorbate (100 mM freshly prepared stock): 5 µL (Final: 5 mM). Add last to initiate reduction.
-
-
Reaction: Resuspend the fixed bacterial pellet in 100 µL of the Click Master Mix.
-
Incubation: Incubate in the dark for 30–45 minutes at room temperature with gentle agitation.
-
Self-Validation Checkpoint 2 (Chemical Control): Include a "No Copper" control (replace CuSO4 with PBS). This validates that fluorescence is strictly due to covalent triazole linkage, ruling out electrostatic dye binding.
-
Phase 4: Washing and Imaging
-
Clearance: Centrifuge cells (10,000 x g, 2 min) and discard the supernatant.
-
Stringent Wash: Wash the pellet sequentially to remove unreacted dye:
-
1x with PBS + 0.1% Tween-20.
-
2x with plain 1x PBS.
-
-
Visualization: Mount on agarose pads or glass slides and image using super-resolution structured illumination microscopy (SIM) or standard confocal fluorescence microscopy. Expect intense localization at the septal division plane.
References
-
Title: A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan Source: Current Protocols in Chemical Biology (2020) URL: [Link]
-
Title: Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling Source: ACS Chemical Biology (2021) URL: [Link]
-
Title: Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis Source: Journal of the American Chemical Society (2018) URL: [Link]
Application Note: High-Resolution Imaging of Bacterial Cell Division Using N-Acetylmuramic Acid-Alkyne (NAM-Alkyne)
Introduction & Mechanistic Overview
Bacterial cell division and morphogenesis are fundamentally driven by the dynamic synthesis and remodeling of the peptidoglycan (PG) sacculus. PG is a highly cross-linked biopolymer composed of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (NAM) residues. While traditional fluorescent D-amino acids (FDAAs) target the peptide stem of PG, the peptide stems are subject to extensive extracellular remodeling, cleavage, and cross-linking promiscuity.
To directly visualize the glycan backbone—the true structural scaffold of the cell wall—metabolic glycoengineering utilizing bioorthogonal NAM derivatives has emerged as the gold standard. By supplementing bacterial cultures with N-Acetylmuramic acid-alkyne (NAM-alkyne), researchers can hijack the endogenous PG recycling and biosynthetic machinery 1. The alkyne-tagged NAM is converted into UDP-NAM-alkyne, integrated into Lipid II, and polymerized into nascent PG at the division septum. Subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorophore-azide enables precise, high-contrast imaging of cell division and septal PG (sPG) biogenesis 2.
Causality in Probe Selection
The permeability of the NAM probe is a critical limiting factor in experimental design. Standard NAM-alkyne requires high millimolar concentrations (e.g., 2–6 mM) for sufficient labeling because its polar carboxylic acid and hydroxyl groups hinder passive diffusion across the bacterial membrane. To circumvent this, recent advancements utilize esterified derivatives, such as NAM-alkyne methyl ester or peracetylated NAM-alkyne . These protected probes rapidly cross the lipid bilayer via passive diffusion. Once inside, endogenous cytosolic esterases cleave the protecting groups, revealing the active NAM-alkyne for processing by enzymes like AmgK and MurU 3. This mechanistic advantage explains why protected probes achieve equivalent or superior labeling at 10- to 100-fold lower concentrations.
Metabolic incorporation pathway of NAM-alkyne into bacterial peptidoglycan followed by CuAAC labeling.
Quantitative Data: Probe Comparison
To optimize your experimental design, consider the trade-offs between probe types. The following table summarizes the labeling efficiency and working concentrations based on recent metabolic labeling studies 3.
| Probe Type | Chemical Modification | Typical Working Conc. | Membrane Permeability | Relative Fluorescence (MFI) | Best Application |
| NAM-Alkyne (Free Acid) | None (Alkyne at C2/C3) | 2 – 6 mM | Low | Moderate | Standard labeling in highly permeable strains |
| NAM-Alkyne Methyl Ester | C3-lactic acid methyl ester | 150 – 600 µM | High | High | High-resolution imaging, low-concentration limits |
| Peracetylated NAM-Alkyne | Acetylated hydroxyls + methyl ester | 50 – 100 µM | Very High | Very High | Deep tissue or in vivo infection models |
| NAM-Azide | Azide at C2/C3 | 2 – 6 mM | Low | Moderate to High | Dual-color labeling (alkyne-fluorophore click) |
Experimental Protocol: Pulse-Chase Labeling and CuAAC
This methodology is engineered as a self-validating system for Escherichia coli and other species that express PG recycling machinery.
Reagents Required:
-
NAM-alkyne (or protected derivative)
-
Fluorophore-azide (e.g., Alexa Fluor 488-Azide)
-
CuSO₄ (Copper catalyst)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate (Reducing agent)
-
70% Ethanol (Ice-cold)
-
1x PBS (pH 7.4)
Step-by-step workflow for metabolic labeling and imaging of bacterial cell division using NAM-alkyne.
Step-by-Step Methodology:
Step 1: Bacterial Growth & Pulse Labeling
-
Grow bacterial cells in appropriate liquid media (e.g., LB broth) at 37°C to the early exponential phase (OD₆₀₀ ≈ 0.4).
-
Add the NAM-alkyne probe to the culture (2–6 mM for free acid; 150–500 µM for methyl ester derivatives).
-
Incubate for 30–60 minutes (approximately 1-2 generation times) to allow robust incorporation into newly synthesized septal PG.
Step 2: Fixation and Permeabilization
-
Harvest cells by centrifugation (5000 x g, 2 min, Room Temperature).
-
Resuspend the cell pellet in ice-cold 70% (w/v) ethanol and incubate for 20 minutes at 4°C 2.
-
Causality Check: Ethanol fixation serves a dual purpose. It rapidly halts cellular metabolism (freezing the PG dynamics at the exact moment of the pulse) and permeabilizes the cell envelope, ensuring the click chemistry reagents can access the PG matrix without spatial hindrance.
-
-
Wash the cells three times with 1x PBS to remove residual ethanol and unincorporated probe.
Step 3: CuAAC Click Chemistry Reaction
-
Prepare the click reaction cocktail fresh in 1x PBS. Final concentrations: 5 µM Fluorophore-Azide, 1 mM CuSO₄, 1 mM THPTA ligand, and 2 mM Sodium Ascorbate.
-
Causality Check: Always pre-mix CuSO₄ and THPTA before adding them to the reaction. THPTA acts as a crucial accelerating ligand that protects biomolecules from oxidative damage caused by free copper ions, maintaining the structural integrity of the bacterial septum. Sodium ascorbate must be added last to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Resuspend the fixed cell pellet in 50-100 µL of the click cocktail.
-
Incubate in the dark at room temperature for 30–60 minutes.
Step 4: Washing and Imaging
-
Pellet the cells and wash three times with 1x PBS to remove unreacted fluorophore.
-
Resuspend in 20 µL PBS and mount on agarose pads or poly-L-lysine coated coverslips.
-
Image using a widefield, confocal, or super-resolution microscope (e.g., STED or SIM) to visualize the distinct fluorescent bands at the mid-cell division septa.
Expert Troubleshooting & System Validation
-
Self-Validation Control (Mandatory): Every experiment must include a "No NAM-alkyne" control. Process these cells identically (including the click reaction). This validates that the observed septal fluorescence is strictly due to covalent bioorthogonal labeling of the PG, not non-specific binding or trapping of the azide dye within the bacterial membrane.
-
High Background Fluorescence: If cells exhibit high non-specific background, it is likely due to unreacted fluorophore trapping. Ensure thorough PBS washing post-click reaction. Adding 0.1% Tween-20 to the first wash buffer can help dislodge hydrophobic dye aggregates.
-
Poor Signal Intensity: This usually stems from insufficient probe uptake. If using standard NAM-alkyne, the bacterial strain might lack efficient transporters or have high efflux activity. Switching to a protected NAM-alkyne methyl ester circumvents this by utilizing passive diffusion. Additionally, ensure the sodium ascorbate is freshly prepared; oxidized ascorbate will fail to generate the necessary Cu(I) catalyst.
References
-
Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology (2019). URL:[Link]
-
Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology (2021). URL:[Link]
-
Cell wall synthesis and remodeling dynamics determine bacterial division site architecture and cell shape. bioRxiv (2021). URL:[Link]
Sources
Application Note: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live-Cell Imaging of Bacterial Peptidoglycan
Executive Summary
The visualization of bacterial cell wall dynamics in real-time is a critical capability for antibiotic drug development and host-pathogen interaction studies. Peptidoglycan (PG), the primary structural polymer of the bacterial cell wall, can be metabolically labeled using synthetic analogs of N-Acetylmuramic acid (NAM). This application note details the biochemical rationale, quantitative parameters, and step-by-step protocols for utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to achieve high-resolution, live-cell imaging of PG dynamics.
Mechanistic Causality: Overcoming the Limitations of Terminal Alkynes
To successfully image live cells, the chosen bioorthogonal chemistry must be non-toxic, fast, and highly specific.
Scientific Clarification on Probe Selection: Traditional metabolic labeling often utilizes N-Acetylmuramic acid-alkyne (AlkNAM), which features a terminal alkyne[1]. However, terminal alkynes require Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). The obligate Cu(I) catalyst generates reactive oxygen species (ROS) that degrade DNA and lipid membranes, causing rapid cell death and morphological artifacts, rendering CuAAC incompatible with live-cell imaging[2].
To achieve true live-cell imaging, the system must leverage SPAAC , which bypasses the need for a toxic metal catalyst. SPAAC relies on the massive ring strain of cyclooctynes (such as DBCO or BCN) to lower the activation energy of the cycloaddition with an azide, allowing the reaction to proceed spontaneously under physiological conditions[3]. Therefore, to adapt the NAM-alkyne concept for live cells, researchers utilize one of two inverted systems:
-
AzNAM + DBCO-Fluorophore: An azide-functionalized NAM is metabolically incorporated, followed by a SPAAC reaction with a strained cyclooctyne-fluorophore (e.g., DBCO-AF488)[1].
-
NAM-DBCO + Azide-Fluorophore: A strained-alkyne functionalized NAM is incorporated and reacted with an azide-fluorophore[4].
Because the AzNAM + DBCO-fluorophore pairing is the most synthetically accessible and widely validated system for PG labeling, this protocol utilizes it as the gold standard for copper-free SPAAC imaging[1].
The Metabolic Recycling Pathway
Bacteria such as Pseudomonas putida naturally express the recycling enzymes AmgK (NAM/GlcNAc anomeric kinase) and MurU (NAM α-1 phosphate uridylyltransferase)[1]. These enzymes exhibit broad substrate promiscuity, allowing them to scavenge unnatural NAM probes from the extracellular environment, convert them into UDP-NAM, and shuttle them directly into the PG biosynthesis pathway via Lipid II[4]. For bacteria lacking these enzymes (e.g., wild-type E. coli), AmgK and MurU can be expressed via a plasmid to force bioorthogonal probe incorporation[1].
Caption: Metabolic incorporation pathway of modified NAM probes into bacterial peptidoglycan.
Quantitative Data Summaries
To guide experimental design, the following tables summarize the kinetic and operational parameters of bioorthogonal PG labeling strategies.
Table 1: Comparison of Bioorthogonal Reactions for PG Labeling
| Reaction Type | Reagents | Catalyst Required | Live-Cell Viability | Kinetics ( |
| CuAAC | Terminal Alkyne + Azide | Cu(I) | Poor (Highly Toxic) | 10 - 100 |
| SPAAC | Strained Alkyne (DBCO) + Azide | None | Excellent | 0.1 - 1 |
| IEDDA | Tetrazine + trans-Cyclooctene | None | Excellent | > 10,000 |
Table 2: Probe Incorporation Efficiency & Parameters
| Probe Type | Target Pathway | Optimal Concentration | Incubation Time | Wash Stringency |
| AlkNAM (Terminal) | AmgK / MurU | 1.0 - 1.5 mM | 1 - 2 hours | High (Cu removal) |
| AzNAM (for SPAAC) | AmgK / MurU | 0.5 - 1.0 mM | 1 - 2 hours | Moderate |
| NAM-DBCO | AmgK / MurU | 0.5 - 1.0 mM | 1 - 2 hours | Moderate |
Experimental Protocol: Live-Cell SPAAC Imaging
This self-validating protocol is designed to ensure that the observed fluorescence is strictly the result of covalent SPAAC ligation, eliminating false positives caused by non-specific dye absorption.
Reagent Preparation
-
NAM Probes: Prepare a 100 mM stock of AzNAM (or NAM-DBCO) in sterile DMSO. Store at -20°C.
-
Fluorophore: Prepare a 10 mM stock of DBCO-AF488 (or Azide-AF488) in DMSO[5]. Protect from light.
-
Control Probe: Prepare a 100 mM stock of unmodified NAM (lacking any bioorthogonal handle) in DMSO.
Bacterial Culture and Metabolic Labeling
Causality: Labeling during the logarithmic growth phase ensures that transpeptidases and transglycosylases are actively synthesizing new PG, maximizing probe incorporation[2].
-
Inoculate a single colony of the target bacteria (e.g., P. putida or AmgK/MurU-expressing E. coli) into 5 mL of LB broth. Grow overnight at 37°C with shaking (250 rpm).
-
Back-dilute the overnight culture 1:100 into fresh LB broth. Grow until the culture reaches an
of 0.4. -
Aliquot 1 mL of the culture into two microcentrifuge tubes:
-
Experimental Tube: Add AzNAM to a final concentration of 1 mM.
-
Negative Control Tube: Add unmodified NAM to a final concentration of 1 mM. (Self-validating step: This ensures the fluorophore does not non-specifically bind to the cell wall[1]).
-
-
Incubate both tubes for 1.5 hours at 37°C with shaking.
Pre-Reaction Washing
Causality: Unincorporated NAM probes left in the extracellular media will rapidly react with the DBCO-fluorophore during the SPAAC step, creating a high fluorescent background that masks the localized cell wall signal[2].
-
Centrifuge the cells at 5,000 x g for 3 minutes.
-
Carefully discard the supernatant.
-
Resuspend the pellet in 1 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.4).
-
Repeat the wash step two additional times.
SPAAC Ligation (Live-Cell Conditions)
Causality: DBCO provides fast, chemoselective ligation to azides in aqueous buffers without the need for cytotoxic copper, preserving the native morphology and viability of the cells[5].
-
Resuspend the washed bacterial pellets in 500 µL of PBS.
-
Add DBCO-AF488 to a final concentration of 25 µM in both the Experimental and Negative Control tubes.
-
Incubate the suspensions in the dark at 37°C for 45 minutes with gentle rotation.
Final Wash and Live-Cell Imaging
-
Centrifuge the cells at 5,000 x g for 3 minutes and discard the supernatant to remove unreacted DBCO-AF488.
-
Wash the pellets 3 times with 1 mL of PBS.
-
Resuspend the final pellet in 100 µL of PBS.
-
Drop-cast 5 µL of the suspension onto a 1% agarose pad placed on a glass slide. Cover with a #1.5 coverslip.
-
Image immediately using a Confocal Laser Scanning Microscope (CLSM) or Structured Illumination Microscopy (SIM) using the 488 nm laser line.
Caption: Step-by-step SPAAC workflow for live-cell imaging of bacterial peptidoglycan.
References
-
Brown, A. R., et al. "Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling." ACS Chemical Biology, 2021. URL: [Link]
-
Hillman, A. S., et al. "Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion." Journal of the American Chemical Society, 2024. URL: [Link]
-
Wodzanowski, K. A., et al. "Investigating Peptidoglycan Recycling Pathways in Tannerella forsythia with N-Acetylmuramic Acid Bioorthogonal Probes." ACS Infectious Diseases, 2022. URL: [Link]
-
DeMeester, K. E., et al. "Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis." Journal of the American Chemical Society, 2018. URL: [Link]
-
Baseclick GmbH. "DBCO-AF488 Technical Specifications." Baseclick, 2024. URL: [Link]
- Dube, D. H., et al. "Metabolic labeling of bacterial teichoic acids cell wall." Patent WO2018215432A1, 2018.
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- 3. WO2018215432A1 - Metabolic labeling of bacterial teichoic acids cell wall - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DBCO-AF488 [baseclick.eu]
High-Throughput Quantification of Peptidoglycan Synthesis Dynamics via NAM-Alkyne Click Chemistry and Flow Cytometry
Executive Summary
Peptidoglycan (PG) is the primary load-bearing macromolecule of the bacterial cell envelope and a highly validated target for antimicrobial drug development[1]. Historically, PG composition and synthesis rates were quantified using high-performance liquid chromatography (HPLC) or radiolabeling—methods that provide bulk-population averages but obscure critical single-cell heterogeneity[1]. The advent of metabolic glycoengineering combined with bioorthogonal click chemistry has revolutionized this field, enabling precise, non-invasive quantification of PG dynamics[2]. This application note details a robust, self-validating workflow for quantifying de novo PG synthesis using N-Acetylmuramic acid-alkyne (NAM-alkyne) and flow cytometry.
Mechanistic Rationale: The Superiority of NAM-Alkyne
While fluorescent D-amino acids (FDAAs) are widely used to label PG, they possess a significant limitation: they can be incorporated into mature PG by periplasmic L,D-transpeptidases independently of de novo synthesis, reflecting cell wall remodeling rather than pure synthesis[3]. To exclusively measure new glycan strand polymerization, the sugar backbone must be targeted.
NAM is uniquely bacterial. However, many bacteria lack the native machinery to salvage exogenous NAM. To bypass this, strains can be engineered to express the recycling enzymes AmgK (a kinase) and MurU (a ligase) from Pseudomonas putida[4]. These enzymes convert exogenous NAM-alkyne directly into UDP-MurNAc-alkyne, bypassing the early MurA-F cytoplasmic synthesis steps and integrating directly into Lipid I/II synthesis[4]. Once incorporated into the sacculus, the terminal alkyne acts as a chemical reporter for a Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with a fluorophore-azide, which is subsequently quantified via flow cytometry[2].
Fig 1. Metabolic incorporation pathway of NAM-alkyne into bacterial peptidoglycan.
Self-Validating Experimental Design
A robust flow cytometry assay requires a self-validating control matrix to distinguish true metabolic incorporation from non-specific dye adherence. Do not proceed without these controls:
-
Metabolic Dependence Control (Heat-Killed Cells): Heat-killed cells incubated with NAM-alkyne. Causality: Dead cells lack a proton motive force (PMF) and ATP, preventing active transport and enzymatic incorporation. This establishes the true baseline for non-specific probe adherence.
-
Chemical Background Control (No-Alkyne): Live cells grown without NAM-alkyne, but subjected to the full CuAAC click reaction. Causality: Fluorophore-azides can hydrophobically partition into bacterial lipid membranes. This control subtracts background azide fluorescence[3].
-
Pathway-Specific Bypass Validation (Fosfomycin vs. Ampicillin):
-
Fosfomycin inhibits MurA (upstream of the AmgK/MurU bypass). Causality: NAM-alkyne incorporation should continue despite Fosfomycin treatment, validating that the probe successfully utilizes the recycling bypass[4].
-
Ampicillin inhibits transpeptidases (PBPs). Causality: Halting cell wall cross-linking reduces the stable incorporation of new PG strands, leading to a measurable drop in fluorescence[3].
-
Step-by-Step Methodology
Phase 1: Bacterial Culture & Pulse Labeling
-
Culture Preparation: Inoculate the engineered bacterial strain (expressing AmgK/MurU) in appropriate broth. Grow to the mid-exponential phase (OD
600= 0.4). -
Pulse Labeling: Add NAM-alkyne to a final concentration of 1 mM. Incubate for 15 minutes at 37°C.
-
Causality: A 15-minute pulse represents a fraction of the generation time, allowing the visualization of active synthesis rates without saturating the entire sacculus.
-
-
Quenching: Add 3 volumes of ice-cold PBS to the culture and immediately centrifuge at 10,000 × g for 3 minutes at 4°C.
-
Causality: Rapid cooling halts enzymatic activity, freezing the metabolic snapshot in time.
-
Phase 2: Fixation & Permeabilization
-
Fixation: Resuspend the bacterial pellet in 1 mL of 70% ice-cold ethanol. Incubate for 30 minutes at 4°C.
-
Causality: Ethanol precipitates proteins and extracts membrane lipids. This permeabilizes the cell envelope, allowing the bulky click chemistry reagents (Cu catalyst, THPTA, Azide dye) to physically access the PG layer[5].
-
-
Washing: Centrifuge to remove ethanol and wash twice with PBS containing 1% BSA.
Phase 3: CuAAC Click Chemistry Reaction
-
Master Mix Preparation: Prepare the click chemistry reaction buffer in the following strict order to prevent catalyst degradation:
-
1X PBS (pH 7.4)
-
100 µM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
1 mM CuSO
4 -
2 µM Alexa Fluor 488-Azide (AF488-Azide)
-
5 mM Sodium Ascorbate (Add strictly last).
-
Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) state. Adding it last prevents premature oxidation. THPTA coordinates Cu(I) to maintain its solubility and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the bacterial sacculi[3].
-
-
Reaction: Resuspend the fixed cells in 100 µL of the Master Mix. Incubate for 30 minutes at room temperature in the dark.
-
Stringent Washing: Wash the cells 3 times with PBS containing 0.1% Tween-20.
-
Causality: Tween-20 is a mild surfactant that reduces non-specific hydrophobic binding of the unreacted fluorescent azide to the bacterial membrane.
-
Phase 4: Flow Cytometry Acquisition
-
Data Collection: Resuspend the final pellet in 500 µL PBS. Acquire data on a flow cytometer using the FITC channel (ex: 488 nm, em: 530/30 nm).
-
Gating: Gate on Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris and aggregates. Record a minimum of 10,000 single-cell events.
Fig 2. Experimental workflow from metabolic labeling to flow cytometry acquisition.
Quantitative Data Interpretation
The primary metric extracted from the flow cytometer is the Median Fluorescence Intensity (MFI) of the single-cell population. Below is a representative data structure demonstrating how the self-validating control matrix confirms the assay's integrity.
| Experimental Group | Target / Mechanism | Expected MFI (AF488) | Interpretation of Causality |
| Untreated (Vehicle) | N/A | ~10,000 | Establishes the baseline de novo PG synthesis rate. |
| Fosfomycin (10x MIC) | MurA Inhibition | ~9,500 | NAM-alkyne bypasses MurA via AmgK/MurU. Synthesis continues, validating the specific entry point of the probe[4]. |
| Ampicillin (10x MIC) | PBP (Transpeptidase) Inhibition | ~2,500 | Cross-linking is blocked. New PG strands are not stably incorporated, leading to a massive drop in MFI[3]. |
| No-Alkyne Control | Chemical Background | ~250 | Quantifies the baseline hydrophobicity/stickiness of the AF488-Azide dye. |
| Heat-Killed Cells | Metabolic Background | ~150 | Proves that incorporation is strictly dependent on active bacterial metabolism and ATP-driven transport. |
References
-
Noninvasive Analysis of Peptidoglycan from Living Animals | Bioconjugate Chemistry Source: American Chemical Society (ACS) URL:[Link]
-
Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Distinct cytoskeletal proteins define zones of enhanced cell wall synthesis in Helicobacter pylori Source: eLife Sciences URL:[Link]
-
Cell wall synthesis and remodelling dynamics determine division site architecture and cell shape in Escherichia coli Source: ResearchGate / Springer Nature URL:[Link]
-
The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry Source: National Institutes of Health (NIH / PMC) URL:[Link]
Sources
- 1. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct cytoskeletal proteins define zones of enhanced cell wall synthesis in Helicobacter pylori | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
Visualizing the Nanoscale Architecture of Bacterial Cell Walls with N-Acetylmuramic Acid-Alkyne and Super-Resolution Microscopy
An Application and Protocol Guide for Researchers
Introduction: Beyond the Diffraction Limit to Understand Bacterial Armor
The bacterial cell wall, a resilient and dynamic structure, is paramount for bacterial survival, dictating cell shape and protecting against environmental stress and osmotic lysis.[1][2][3] Composed primarily of peptidoglycan (PG), a vast polymer of repeating N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) units cross-linked by short peptides, this essential barrier is a principal target for many life-saving antibiotics.[2][3][4] Understanding the intricate processes of PG synthesis, remodeling, and turnover is therefore a cornerstone of modern bacteriology and crucial for the development of new antimicrobial strategies.[3][5]
However, the nanoscale dimensions of PG architecture have historically been beyond the reach of conventional light microscopy, which is constrained by the diffraction limit of light to a resolution of approximately 200-300 nanometers.[6][7][8] This limitation has obscured the fine details of PG organization and the precise spatiotemporal dynamics of the enzymes involved in its synthesis and modification.[1][9]
The advent of super-resolution microscopy (SRM) has revolutionized our ability to visualize subcellular structures with unprecedented detail.[7][10][11] Techniques such as Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) microscopy, and Single-Molecule Localization Microscopy (SMLM) methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) now offer the ability to resolve cellular features at the tens of nanometers scale.[9][11][12][13][14][15]
To harness the power of SRM for studying bacterial cell walls, a method for specific and robust fluorescent labeling of PG is required. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provides a powerful tool for this purpose.[16][17][18] This application note details a comprehensive protocol for labeling bacterial peptidoglycan using a metabolic precursor, N-Acetylmuramic acid-alkyne (MurNAc-alkyne), and subsequent visualization with super-resolution microscopy. This approach allows for the direct imaging of newly synthesized PG, providing invaluable insights into the dynamic processes of bacterial cell wall biology.[19][20]
Principle of the Method: Metabolic Labeling and Click Chemistry
The strategy hinges on two key components: the metabolic incorporation of a bioorthogonally-functionalized precursor and its subsequent highly specific chemical ligation to a fluorescent probe.[17][18]
-
Metabolic Incorporation of MurNAc-alkyne: Bacteria are cultured in the presence of N-Acetylmuramic acid-alkyne. This modified sugar is taken up by the cells and, for many bacterial species, is incorporated into the peptidoglycan biosynthesis pathway.[19][20][21] The alkyne group is a small, biologically inert functional group that does not significantly perturb the natural metabolic pathway.[17] The MurNAc-alkyne is ultimately integrated into the growing PG sacculus by the cell's own enzymatic machinery.[4][19][20][22][23]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following incorporation, the cells are fixed and permeabilized. A fluorescent dye molecule functionalized with an azide group is then introduced. In the presence of a copper(I) catalyst, the azide group on the fluorophore reacts specifically and efficiently with the alkyne group on the incorporated MurNAc, forming a stable triazole linkage.[16][18][24] This "click" reaction covalently attaches the fluorescent probe to the sites of new PG synthesis.[19][20]
This two-step process enables the precise and high-density labeling of newly synthesized PG, a prerequisite for high-quality super-resolution imaging.[13][25]
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step guide for implementing this technique. It is crucial to optimize these protocols for the specific bacterial species and imaging modality being used.
Diagram of the Experimental Workflow```dot
Caption: Biochemical pathway of MurNAc-alkyne incorporation and fluorescent labeling.
Super-Resolution Microscopy Considerations
The choice of SRM modality will depend on the specific biological question and available instrumentation.
-
Structured Illumination Microscopy (SIM): Offers a two-fold improvement in resolution over conventional microscopy (to ~100-120 nm) and is generally more compatible with live-cell imaging and standard fluorophores. [14][15][26][27]It is well-suited for visualizing the overall organization of PG synthesis. [1][28]* Stimulated Emission Depletion (STED) Microscopy: Achieves higher resolution than SIM (~50-80 nm) but typically requires higher laser powers, which can increase phototoxicity. [2][3][12][29]STED is excellent for resolving finer details of PG architecture in fixed cells. [2][12]* Single-Molecule Localization Microscopy (STORM/PALM): These techniques offer the highest spatial resolution, often reaching 20-30 nm. [6][10][11][13][30][31]They are ideal for elucidating the nanoscale organization of PG synthesis machinery and the fine architecture of the cell wall itself. [3][5]However, they require specific photoswitchable fluorophores and longer acquisition times. [8][32][33]
Data Interpretation and Potential Artifacts
-
Labeling Density: Achieving a high density of incorporated fluorophores is critical for obtaining a high-quality super-resolution image, particularly for STORM/PALM. [13][25]Insufficient labeling will lead to a sparse reconstruction of the structure.
-
Specificity: While the click reaction is highly specific, it is important to include controls, such as cells not treated with MurNAc-alkyne but subjected to the full click reaction protocol, to ensure that the observed fluorescence is due to specific labeling.
-
Fixation Artifacts: Chemical fixation can introduce minor structural changes. It is important to use optimized fixation protocols to best preserve the native cellular architecture.
-
Photoblinking and Overcounting (STORM/PALM): Fluorophore photoblinking can lead to the same molecule being counted multiple times, which can create artifacts in the reconstructed image. [31]Appropriate data analysis software should be used to correct for this.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescent signal | - Inefficient MurNAc-alkyne incorporation- Incomplete permeabilization- Inactive click reaction cocktail | - Optimize MurNAc-alkyne concentration and incubation time- Optimize permeabilization protocol (agent, concentration, time)- Prepare fresh click reaction cocktail immediately before use |
| High background fluorescence | - Insufficient washing- Non-specific binding of fluorophore | - Increase the number and duration of wash steps- Include BSA or a mild detergent in the wash buffers |
| Poor super-resolution image quality | - Low labeling density- Suboptimal imaging buffer (for STORM/PALM)- Incorrect microscope alignment | - Increase MurNAc-alkyne concentration or incubation time- Use a freshly prepared and optimized imaging buffer- Ensure proper alignment and calibration of the microscope |
Conclusion
The combination of metabolic labeling with N-Acetylmuramic acid-alkyne and super-resolution microscopy provides a powerful and versatile platform for investigating the bacterial cell wall at the nanoscale. This approach enables researchers to visualize the sites of new peptidoglycan synthesis with high precision, offering unprecedented insights into the dynamic processes that govern bacterial growth, division, and morphogenesis. By carefully optimizing the protocols outlined in this guide, scientists can unlock a new level of understanding of this fundamental bacterial structure, paving the way for the discovery of novel antibiotic targets and a deeper appreciation of microbial cell biology.
References
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Super-Resolution Microscopy of the Bacterial Cell Wall Labeled by Fluorescent D-Amino Acids. Springer Nature Experiments. Available at: [Link]
-
Super-resolution images of peptidoglycan remodelling enzymes at the division site of Escherichia coli. PubMed. Available at: [Link]
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Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging. University of Pennsylvania. Available at: [Link]
-
Imaging Bacterial Cell Wall Biosynthesis. SciSpace. Available at: [Link]
-
An OregonGreen488- labelled d- amino acid for visualizing peptidoglycan by super- resolution STED nanoscopy. Microbiology Society. Available at: [Link]
-
Super-resolution microscopy reveals cell wall dynamics and peptidoglycan architecture in ovococcal bacteria. PubMed. Available at: [Link]
-
Using click chemistry to study microbial ecology and evolution. ISME Communications. Available at: [Link]
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Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall. PubMed. Available at: [Link]
-
An OregonGreen488-labelled d-amino acid for visualizing peptidoglycan by super-resolution STED nanoscopy. ResearchGate. Available at: [Link]
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Shedding Light on Bacterial Physiology with Click Chemistry. PMC. Available at: [Link]
-
Super-resolution imaging of bacterial division – DIVinHD. ANR. Available at: [Link]
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Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. Royal Society of Chemistry. Available at: [Link]
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Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall. PMC. Available at: [Link]
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Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall. ResearchGate. Available at: [Link]
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Bacterial cell wall nanoimaging by autoblinking microscopy. PMC. Available at: [Link]
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A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. PMC. Available at: [Link]
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Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan. National Library of Medicine. Available at: [Link]
-
PALM microscopy. ONI. Available at: [Link]
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Photoactivated localization microscopy. Wikipedia. Available at: [Link]
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Ubiquitous Detection of Gram-Positive Bacteria with Bioorthogonal Magnetofluorescent Nanoparticles. Harvard DASH. Available at: [Link]
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Peptidoglycan Dynamics in Staphylococcus aureus using Super-Resolution Microscopy. White Rose eTheses Online. Available at: [Link]
-
Super-resolution imaging of live bacteria cells using a genetically-directed, highly photostable fluoromodule. PMC. Available at: [Link]
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Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Publications. Available at: [Link]
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Technology highlights – Structured Illumination Microscopy (SIM). FocalPlane. Available at: [Link]
-
Photoactivated Localization Microscopy (PALM) of Adhesion Complexes. PMC. Available at: [Link]
-
Accurate Construction of Photoactivated Localization Microscopy (PALM) Images for Quantitative Measurements. PLOS One. Available at: [Link]
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Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. ACS Publications. Available at: [Link]
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Stochastic optical reconstruction microscopy (STORM). PMC. Available at: [Link]
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Structured Illumination Microscopy and 3D SIM Imaging. Andor - Oxford Instruments. Available at: [Link]
-
Live Cell Multicolor Structured Illumination Microscope (SIM). Janelia Research Campus. Available at: [Link]
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Assembly of Peptidoglycan Fragments—A Synthetic Challenge. MDPI. Available at: [Link]
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Biosynthetic pathway of the peptidoglycan precursor UDP-MurNAc-pentapeptide in the cytoplasm of gram-positive and gram-negative bacteria. ResearchGate. Available at: [Link]
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Answering some questions about structured illumination microscopy. PMC. Available at: [Link]
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Super-resolution microscopy and single-protein tracking in live bacteria using a genetically encoded, photostable fluoromodule. PMC. Available at: [Link]
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Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers. ACS Sensors. Available at: [Link]
-
Correlative super-resolution optical and atomic force microscopy reveals relationships between bacterial cell wall architecture. White Rose Research Online. Available at: [Link]
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Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. SciSpace. Available at: [Link]
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Stochastic Optical Reconstruction Microscopy (STORM): A Method for Superresolution Fluorescence Imaging. SciSpace. Available at: [Link]
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Facile method to stain the bacterial cell surface for super-resolution fluorescence microscopy. Analyst (RSC Publishing). Available at: [Link]
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STORM - Stochastic Optical Reconstruction Microscopy. Andor - Oxford Instruments. Available at: [Link]
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A Super-Resolution Approach for High-Resolution Imaging of Bacterial Cell Wall Remodeling. Biocompare. Available at: [Link]
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Stochastic Optical Reconstruction Microscopy (STORM) Imaging. Nikon's MicroscopyU. Available at: [Link]
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Application Notes and Protocols: Combining N-Acetylmuramic Acid-Alkyne Labeling with Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a structure essential for survival, is a prime target for antimicrobial drugs. A key component of this wall is peptidoglycan (PG), a polymer composed of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by short peptides.[1] Understanding the biosynthesis and remodeling of PG is crucial for developing new antibiotics and combating resistance.
Metabolic labeling with bioorthogonal chemical reporters offers a powerful approach to study these dynamic processes in living bacteria.[2][3] This guide focuses on the use of N-acetylmuramic acid functionalized with an alkyne group (NAM-alkyne) as a metabolic probe. Bacteria incorporate NAM-alkyne into their PG, allowing for subsequent visualization and identification of newly synthesized material.[4][5] When coupled with mass spectrometry, this technique provides a high-resolution view of PG composition and dynamics, enabling researchers to investigate the effects of antibiotics, understand resistance mechanisms, and identify new drug targets.[6][7][8]
This document provides a detailed overview of the NAM-alkyne labeling workflow, from bacterial culture to mass spectrometry analysis, offering insights into the rationale behind key experimental steps.
Principle of the Method
The methodology is based on the metabolic incorporation of a synthetic NAM analog, NAM-alkyne, into the bacterial peptidoglycan biosynthesis pathway.[5][9]
-
Metabolic Labeling: Bacteria are cultured in the presence of NAM-alkyne. The bacterial machinery recognizes this analog and incorporates it into the growing PG layer alongside native NAM.[4][5]
-
Bioorthogonal "Click" Chemistry: The alkyne handle on the incorporated NAM serves as a bioorthogonal reactive group. Following cell lysis and PG isolation, an azide-containing reporter molecule (e.g., a biotin tag for enrichment or a fluorescent dye for imaging) is covalently attached to the alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5][9][10]
-
Enrichment and Analysis: Biotin-tagged PG fragments can be enriched using streptavidin affinity chromatography.[11] These enriched fragments, or the entire PG digest, are then analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled muropeptides.[1][7]
This approach allows for the specific detection and analysis of newly synthesized PG, providing a temporal snapshot of cell wall dynamics.
Visualizing the Workflow
Caption: Experimental workflow for NAM-alkyne labeling and mass spectrometry analysis.
Materials and Reagents
| Reagent/Material | Supplier/Preparation | Notes |
| N-Acetylmuramic acid-alkyne (NAM-alkyne) | Commercially available or synthesized[9] | Purity should be confirmed by NMR and mass spectrometry. |
| Bacterial strain of interest | ATCC or other culture collections | Optimize growth conditions for efficient labeling. |
| Growth medium | Appropriate for the bacterial strain | |
| Lysis buffer | e.g., Tris-HCl with lysozyme and protease inhibitors | Composition may need to be optimized for the specific bacterium. |
| Click chemistry reagents | ||
| - Copper(II) sulfate (CuSO₄) | Sigma-Aldrich | |
| - Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | A water-soluble ligand that stabilizes Cu(I). |
| - Sodium ascorbate | Sigma-Aldrich | Reducing agent to generate Cu(I) from CuSO₄. Prepare fresh. |
| - Azide-biotin or other azide-reporter | Click Chemistry Tools, Jena Bioscience | |
| Streptavidin-coated magnetic beads | Thermo Fisher Scientific | For enrichment of biotinylated fragments. |
| Muramidase (e.g., mutanolysin, cellosyl) | Sigma-Aldrich | For digestion of peptidoglycan into muropeptides. |
| HPLC-grade solvents | Fisher Scientific | For LC-MS/MS analysis. |
| Mass spectrometer | High-resolution instrument (e.g., Orbitrap, Q-TOF) |
Detailed Protocols
PART 1: Metabolic Labeling of Bacteria with NAM-Alkyne
Rationale: The concentration of NAM-alkyne and the labeling time are critical parameters that need to be optimized for each bacterial species to achieve sufficient incorporation without causing toxicity.[4]
-
Prepare a stock solution of NAM-alkyne. Dissolve NAM-alkyne in sterile water or a suitable solvent (e.g., DMSO) to a concentration of 10-100 mM.
-
Culture bacteria. Grow the bacterial strain of interest in the appropriate liquid medium to early or mid-logarithmic phase.
-
Add NAM-alkyne. Add the NAM-alkyne stock solution to the bacterial culture to a final concentration typically ranging from 50 µM to 1 mM. The optimal concentration should be determined empirically.
-
Incubate. Continue to incubate the culture for a period ranging from 30 minutes to several hours. The incubation time will depend on the bacterial growth rate and the desired extent of labeling.
-
Harvest cells. Pellet the bacterial cells by centrifugation.
-
Wash cells. Wash the cell pellet with phosphate-buffered saline (PBS) or a similar buffer to remove unincorporated NAM-alkyne.
PART 2: Peptidoglycan Isolation and Click Chemistry
Rationale: Efficient cell lysis and subsequent "clicking" of a reporter tag are essential for downstream analysis. The choice of reporter (e.g., biotin for enrichment, fluorophore for imaging) depends on the experimental goals.
-
Cell Lysis. Resuspend the washed cell pellet in a lysis buffer containing lysozyme to degrade the cell wall. Sonication or bead beating can be used to further disrupt the cells.
-
Peptidoglycan (Sacculi) Isolation. Centrifuge the lysate to pellet the insoluble peptidoglycan sacculi. Wash the sacculi extensively with water and detergents (e.g., SDS) to remove proteins and lipids.
-
Prepare Click Chemistry Reaction Mix. In a microcentrifuge tube, combine the following in order:
-
Resuspended sacculi in PBS
-
Azide-biotin (or other azide-reporter)
-
Copper(II) sulfate
-
THPTA
-
Freshly prepared sodium ascorbate (to initiate the reaction)
-
-
Incubate. Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation.
-
Wash. Pellet the sacculi by centrifugation and wash thoroughly to remove excess click chemistry reagents.
PART 3: Sample Preparation for Mass Spectrometry
Rationale: For mass spectrometry analysis, the large peptidoglycan polymer must be digested into smaller, soluble fragments called muropeptides.[7]
-
(Optional) Enrichment of Labeled Peptidoglycan. If a biotin reporter was used, the labeled sacculi can be enriched using streptavidin-coated magnetic beads. This step can increase the sensitivity of detection for newly synthesized PG.
-
Enzymatic Digestion. Resuspend the clicked (and optionally enriched) sacculi in a suitable buffer and add a muramidase (e.g., mutanolysin or cellosyl) to digest the glycan backbone.
-
Incubate. Incubate the digestion reaction overnight at 37°C.
-
Reduce Muropeptides. Add sodium borohydride to the digest to reduce the MurNAc residues to muramitol. This prevents the formation of anomers and simplifies the resulting chromatograms.
-
Stop the Reaction. Adjust the pH to 2-3 with phosphoric acid to stop the reduction.
-
Desalting. Desalt the muropeptide sample using a C18 solid-phase extraction (SPE) cartridge or a similar method to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Lyophilize. Lyophilize the desalted muropeptides to dryness and store at -20°C until analysis.
PART 4: LC-MS/MS Analysis
Rationale: High-resolution mass spectrometry coupled with liquid chromatography allows for the separation and identification of complex mixtures of muropeptides.[1]
-
Reconstitute Sample. Reconstitute the lyophilized muropeptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Liquid Chromatography. Separate the muropeptides using a reverse-phase HPLC column with a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Mass Spectrometry. Analyze the eluting muropeptides using a high-resolution mass spectrometer operating in positive ion mode.
-
Full Scan (MS1): Acquire high-resolution full scan data to determine the mass-to-charge ratio (m/z) of the intact muropeptides.
-
Tandem Mass Spectrometry (MS/MS): Use data-dependent acquisition to select the most abundant ions from the full scan for fragmentation. The resulting fragmentation patterns provide structural information for muropeptide identification.
-
-
Data Analysis. Analyze the acquired data using specialized software to identify and quantify the muropeptides based on their accurate mass and fragmentation spectra. Compare the data from labeled and unlabeled samples to identify the muropeptides containing the NAM-alkyne modification.
Data Presentation and Interpretation
The results of the LC-MS/MS analysis will be a list of identified muropeptides and their relative abundances. This data can be presented in tables and used to:
-
Confirm incorporation of NAM-alkyne: The presence of muropeptides with a mass shift corresponding to the NAM-alkyne plus the clicked reporter will confirm successful labeling.
-
Quantify new PG synthesis: By comparing the abundance of labeled muropeptides to unlabeled ones, the rate of new PG synthesis can be estimated.
-
Analyze the effects of antibiotics: Changes in the muropeptide profile upon antibiotic treatment can reveal the drug's mechanism of action. For example, inhibition of transpeptidases will lead to an accumulation of monomeric muropeptides.
-
Investigate PG remodeling: The appearance of specific labeled muropeptides over time can provide insights into the dynamics of PG remodeling and recycling.
Example Data Table
| Muropeptide | Structure | Unlabeled (m/z) | Labeled (m/z) | Relative Abundance (Treated vs. Control) |
| Monomer | GlcNAc-MurNAc(alkyne-biotin)-L-Ala-D-iGln-m-DAP-D-Ala | - | [Calculated m/z] | ↑ 2.5-fold |
| Dimer | (GlcNAc-MurNAc-L-Ala-D-iGln-m-DAP-D-Ala)₂ | [Calculated m/z] | - | ↓ 1.8-fold |
| ... | ... | ... | ... | ... |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no labeling detected | Insufficient NAM-alkyne concentration or incubation time. | Optimize labeling conditions (concentration and time). |
| Poor uptake of NAM-alkyne by the bacteria. | Test different NAM-alkyne analogs or permeabilizing agents. | |
| Inefficient click chemistry reaction. | Ensure all reagents are fresh and at the correct concentrations. Optimize reaction time and temperature. | |
| High background signal | Non-specific binding of the reporter molecule. | Include appropriate washing steps. Use a negative control (no NAM-alkyne). |
| Contaminants in the sample. | Ensure thorough desalting of the muropeptide sample. | |
| Complex mass spectra | Incomplete reduction of muropeptides. | Ensure complete reduction with sodium borohydride. |
| Presence of multiple modifications. | Use high-resolution mass spectrometry and tandem MS to identify different modifications. |
Conclusion
The combination of N-Acetylmuramic acid-alkyne labeling with mass spectrometry analysis is a powerful and versatile tool for studying bacterial peptidoglycan dynamics. This approach provides detailed molecular insights into cell wall biosynthesis, remodeling, and the effects of antimicrobial agents. By following the protocols and considering the key experimental parameters outlined in this guide, researchers can successfully apply this technique to a wide range of microbiological and drug discovery applications.
References
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Lieb, J. D., & Grange, J. A. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology. [Link]
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Kuru, E., et al. (2019). Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology. [Link]
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Hatzenpichler, R., & Orphan, V. J. (2015). Detection of Protein-Synthesizing Microorganisms in the Environment via Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT). Springer Nature Experiments. [Link]
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Sosio, M., & Donadio, S. (2013). Extraction and Analysis of Peptidoglycan Cell Wall Precursors. Methods in Molecular Biology. [Link]
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Mäkinen, J. J., & Laajalehto, K. (2022). Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function. Journal of Bacteriology. [Link]
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Bakkum, T., et al. (2021). Detection of bioorthogonal groups by correlative light and electron microscopy allows imaging of degraded bacteria in phagocytes. Chemical Science. [Link]
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Cossar, D., et al. (2017). Bio-orthogonal labeling and purification of labeled bacterial (secreted) proteins from infected host cells. ResearchGate. [Link]
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Kuru, E., et al. (2019). Imaging Bacterial Cell Wall Biosynthesis. ACS Chemical Biology. [Link]
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Biboy, J., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. iScience. [Link]
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Biboy, J., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. PubMed Central. [Link]
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Adelmund, K. C., & Prescher, J. A. (2018). Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. ACS Chemical Biology. [Link]
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Lebar, M. D., et al. (2021). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. bioRxiv. [Link]
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Turner, R. D., et al. (2021). An updated toolkit for exploring bacterial cell wall structure and dynamics. Faculty Reviews. [Link]
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Hang, H. C., & Bertozzi, C. R. (2014). Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. Journal of the American Chemical Society. [Link]
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Bakkum, T. (2021). Bioorthogonal labeling tools to study pathogenic intracellular bacteria. Scholarly Publications Leiden University. [Link]
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Kuru, E., et al. (2024). Noninvasive Analysis of Peptidoglycan from Living Animals. Bioconjugate Chemistry. [Link]
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Biboy, J., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. PubMed. [Link]
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Hang, H. C., & Bertozzi, C. R. (2014). Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. ACS Publications. [Link]
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Kuru, E., et al. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology. [Link]
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Li, X., et al. (2021). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. [Link]
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Her, C., et al. (2023). Click-Based Determination of Accumulation of Molecules in Escherichia coli. bioRxiv. [Link]
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Alanizi, A. (2021). Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging. eScholarship.org. [Link]
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Zhang, W., & Tang, Y. (2018). Terminal Alkyne Biosynthesis in Marine Microbes. Methods in Enzymology. [Link]
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Kuru, E., et al. (2018). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. Journal of the American Chemical Society. [Link]
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Heck, A. J. R., & Mohammed, S. (2012). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate. [Link]
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Kille, S. (2021). Short Notes on Synthesis using Alkynes. Longdom Publishing. [Link]
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Rude, M. A., & Schirmer, A. (2013). Microbial Synthesis of Alka(e)nes. Frontiers in Bioengineering and Biotechnology. [Link]
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LibreTexts. (2019). 10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. [Link]
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Visualizing the Architecture of Life: A Guide to Labeling Gram-Positive Bacterial Cell Walls with N-Acetylmuramic Acid-Alkyne
Introduction: Illuminating the Bacterial Fortress
The bacterial cell wall, a complex and dynamic structure, is a critical determinant of cell shape and survival, acting as a protective barrier against environmental insults and osmotic stress. In Gram-positive bacteria, this wall is predominantly composed of a thick layer of peptidoglycan (PG), a mesh-like polymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by short peptides.[1][2] The biosynthesis and remodeling of this essential structure are primary targets for many antibiotics.[3][4] Understanding the spatiotemporal dynamics of PG synthesis is therefore paramount for developing novel antimicrobial strategies and deciphering fundamental bacterial physiology.
This guide details a powerful and specific method for visualizing PG biosynthesis in Gram-positive bacteria through metabolic labeling with N-Acetylmuramic acid-alkyne (MurNAc-alkyne), a bioorthogonal chemical reporter. This technique leverages the cell's own metabolic machinery to incorporate the alkyne-modified sugar into the PG backbone.[5][6] The incorporated alkyne handle then serves as a target for covalent ligation with a fluorescent azide probe via the highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[7][8] This approach offers a robust and versatile platform for high-resolution imaging of PG synthesis, providing invaluable insights into bacterial growth, division, and response to antibiotics.[9][10]
The Principle: A Two-Step Strategy for High-Fidelity Labeling
The labeling strategy is a two-step process that combines metabolic incorporation with bioorthogonal chemistry.
-
Metabolic Incorporation of MurNAc-alkyne: The alkyne-modified MurNAc analog is supplied to the bacterial culture. Gram-positive bacteria can often utilize exogenous MurNAc through their PG recycling pathways.[3][11] The key enzymes involved are MurNAc/GlcNAc kinase (AmgK) and MurNAc α-1 phosphate uridylyltransferase (MurU), which convert the exogenous MurNAc-alkyne into UDP-MurNAc-alkyne.[11][12] This activated precursor is then incorporated into the growing PG chain by the native PG synthesis machinery.[1][2]
-
Click Chemistry-Mediated Fluorophore Ligation: Following incorporation, the cells are fixed and permeabilized to allow entry of the click chemistry reagents. The alkyne groups now decorating the bacterial cell wall are specifically and covalently linked to an azide-functionalized fluorophore.[8][13] This reaction is highly efficient and orthogonal to biological systems, ensuring minimal off-target labeling.[8] The resulting fluorescently labeled bacteria can then be visualized using standard microscopy techniques.
Caption: Metabolic labeling and click chemistry workflow for visualizing peptidoglycan.
Detailed Protocols
This section provides a comprehensive, step-by-step guide for labeling Gram-positive bacteria with MurNAc-alkyne. The protocol is optimized for model organisms like Bacillus subtilis and Staphylococcus aureus, but can be adapted for other Gram-positive species.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| N-Acetylmuramic acid-alkyne (MurNAc-alkyne) | Varies | Varies | -20°C |
| Azide-functionalized fluorophore (e.g., AF488-azide) | Varies | Varies | -20°C |
| Copper(II) sulfate (CuSO4) | Sigma-Aldrich | C1297 | Room Temp |
| Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) | Sigma-Aldrich | C4706 | Room Temp |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | 678937 | Room Temp |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 | Room Temp |
| Phosphate-buffered saline (PBS), pH 7.4 | Varies | Varies | Room Temp |
| Bacterial growth medium (e.g., TSB, BHI) | Varies | Varies | Room Temp |
Protocol 1: Metabolic Labeling of Gram-Positive Bacteria
Causality Behind Choices: The concentration of MurNAc-alkyne and the incubation time are critical parameters. Insufficient concentration or time will result in poor labeling, while excessive amounts can lead to toxicity. The optimal conditions should be determined empirically for each bacterial species and growth condition.
-
Bacterial Culture Preparation: Inoculate a single colony of the desired Gram-positive bacterium into 5 mL of appropriate growth medium. Incubate overnight at the optimal temperature with shaking.
-
Sub-culturing and Growth: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed medium. Grow the culture to the mid-exponential phase (OD600 ≈ 0.4-0.6). This ensures that a majority of the cells are actively synthesizing peptidoglycan.
-
MurNAc-alkyne Incorporation: Add MurNAc-alkyne to the culture to a final concentration of 1-5 mM. The optimal concentration may vary depending on the bacterial species and should be determined empirically.
-
Incubation: Continue to incubate the culture under the same conditions for a period corresponding to 1-2 cell divisions. This allows for sufficient incorporation of the alkyne probe into the newly synthesized peptidoglycan.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS to remove any unincorporated MurNAc-alkyne.
Protocol 2: Click Chemistry Reaction and Imaging
Causality Behind Choices: The use of a copper catalyst is essential for the CuAAC reaction. TCEP is included as a reducing agent to maintain the copper in its active Cu(I) state. TBTA is a ligand that protects the copper from oxidation and improves the reaction efficiency. The order of addition of reagents is important to prevent premature precipitation of the copper catalyst.
-
Cell Fixation: Resuspend the washed cell pellet in 1 mL of 4% PFA in PBS. Incubate for 20 minutes at room temperature to fix the cells. Fixation preserves the cellular morphology and immobilizes the incorporated probe.
-
Permeabilization (Optional but Recommended): For efficient entry of the click reagents, especially in thick-walled Gram-positive bacteria, permeabilization is recommended. After fixation, wash the cells with PBS and resuspend in a permeabilization buffer (e.g., PBS with 0.5% Triton X-100) for 10 minutes at room temperature.
-
Washing: Wash the cells three times with 1 mL of PBS containing 3% Bovine Serum Albumin (BSA) to block non-specific binding sites.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
-
Azide-fluorophore (e.g., AF488-azide) to a final concentration of 2-10 µM.
-
TCEP (freshly prepared 50 mM stock in water) to a final concentration of 1 mM.
-
TBTA (2 mM stock in DMSO) to a final concentration of 100 µM.
-
Copper(II) sulfate (50 mM stock in water) to a final concentration of 1 mM.
-
Bring the final volume to 100 µL with PBS.
-
-
Click Reaction: Resuspend the fixed and washed cell pellet in the 100 µL click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: After the incubation, wash the cells three times with 1 mL of PBS to remove unreacted click chemistry reagents.
-
Microscopy: Resuspend the final cell pellet in a suitable volume of PBS. Mount a small aliquot onto a microscope slide and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
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Troubleshooting & Optimization
Strategies to enhance the efficiency of copper-catalyzed click reactions on bacterial cells
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on bacterial cells. Performing click chemistry on live prokaryotes presents unique challenges: the bacterial cell envelope is highly sensitive to metal-induced stress, and the generation of Reactive Oxygen Species (ROS) during the catalytic cycle can rapidly compromise cell viability and protein integrity[1][2].
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we establish a self-validating system that explains the causality behind every reagent choice, ensuring you achieve high-efficiency bioconjugation without sacrificing bacterial viability.
Quantitative Ligand Comparison for Bacterial CuAAC
The choice of copper-stabilizing ligand is the single most critical factor in live-cell CuAAC. Uncoordinated Cu(I) ions readily disproportionate and react with molecular oxygen and ascorbate to generate toxic ROS, which shreds bacterial membranes[2][3]. The table below summarizes the performance of common ligands specifically for E. coli and other bacterial models.
| Ligand | Water Solubility | Intracellular Reactivity (E. coli) | ROS Generation | Bacterial Viability Impact |
| TBTA | Very Low (Requires DMSO) | Low | High | Severe Toxicity[2] |
| THPTA | High | Moderate | Moderate | Moderate Toxicity[4] |
| BTTAA | High | Very High | Low | Negligible Toxicity[4][5] |
| BTTP | High | Very High | Very Low | Negligible Toxicity[2][5] |
Standardized High-Efficiency Workflow
Standardized CuAAC workflow for live bacterial cell labeling.
Step-by-Step Methodology
This protocol is optimized for minimizing toxicity while maximizing the signal-to-noise ratio in bacterial cells[1][6].
Phase 1: Reagent Preparation
-
Prepare a 20 mM CuSO₄ stock in molecular biology grade water[7].
-
Prepare a 50 mM BTTAA (or THPTA) stock in water[7].
-
Prepare a 100 mM Aminoguanidine stock in water[7].
-
Critical: Prepare a 100 mM Sodium Ascorbate stock in water. This must be prepared fresh immediately before use [3][7].
Phase 2: Catalyst Pre-complexation 5. In a clean microcentrifuge tube, combine CuSO₄ and your ligand at a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ + 10 µL of 50 mM BTTAA). 6. Mix thoroughly and incubate at room temperature for 5 minutes. Causality: Pre-mixing forces the complete coordination of Cu(II) by the ligand before it encounters the cells. If added separately, free copper will rapidly bind to the bacterial cell wall, causing localized toxicity and reducing catalytic efficiency[3].
Phase 3: Reaction Assembly & Initiation 7. Resuspend your metabolically labeled bacteria in a biocompatible buffer (e.g., PBS, pH 7.4). 8. Add your reporter molecule (e.g., alkyne-fluorophore) to a final concentration of 25–50 µM[1]. 9. Add Aminoguanidine to a final concentration of 1–5 mM[1][7]. 10. Add the pre-mixed Cu/Ligand complex to the bacterial suspension to achieve a final copper concentration of 50–100 µM[7][8]. 11. Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 2.5–5 mM[1]. 12. Immediately cap the tube to minimize oxygen diffusion[6].
Phase 4: Incubation and Quenching 13. Incubate in the dark for 30–60 minutes. 14. Quench the reaction by washing the cells 3 times with PBS. Pro-tip: Adding 1 mM EDTA to the first wash buffer helps strip residual coordinated copper from the bacterial membrane.
Troubleshooting Logic & FAQs
Logic tree for troubleshooting CuAAC toxicity and yield issues.
Q1: Why are my E. coli cells dying rapidly after adding the click reagents?
Cause: You are likely experiencing copper-mediated oxidative stress. When Cu(I) reacts with molecular oxygen, it produces superoxide radicals and hydrogen peroxide[3]. Furthermore, uncoordinated copper easily penetrates the bacterial membrane, causing severe intracellular damage[2]. Solution:
-
Upgrade your ligand: If you are using TBTA or no ligand, switch immediately to BTTAA or BTTP. These ligands envelop the copper ion, preventing disproportionation and drastically lowering ROS generation[2][5].
-
Cap the tube: Limit ambient oxygen exposure. Oxygen drives the catalytic oxidation of ascorbate, depleting your reducing agent and generating unnecessary ROS[6][9].
Q2: My fluorescence signal is extremely low. What went wrong?
Cause: The active Cu(I) catalyst was either not formed, or it was rapidly oxidized back to inactive Cu(II)[6][9]. Solution:
-
Check Ascorbate Freshness: Sodium ascorbate oxidizes rapidly in aqueous solutions. If your stock solution is more than a few hours old, or has turned slightly yellow, it will fail to reduce Cu(II) to Cu(I)[3][7]. Always prepare it fresh.
-
Verify the Cu:Ligand Ratio: A 1:1 ratio is insufficient for live cells. You must use a 1:5 or 1:6 ratio (e.g., 100 µM Cu to 500 µM Ligand) to ensure the copper remains fully coordinated and active in the complex biological milieu[7][9].
Q3: Why do I see severe protein aggregation and cross-linking in my bacterial lysates post-click?
Cause: The oxidation of sodium ascorbate produces dehydroascorbate and other reactive byproducts. These byproducts act as electrophiles, reacting with the primary amines of lysine and the guanidino groups of arginine on bacterial proteins, leading to covalent cross-linking and aggregation[3]. Solution:
-
Add Aminoguanidine: Incorporate 1 to 5 mM aminoguanidine into your reaction buffer. Aminoguanidine acts as a sacrificial scavenger, intercepting dehydroascorbate and protecting your bacterial proteins from unintended modification[1][6][7].
References
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based) - Jena Bioscience Source: jenabioscience.com
- Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC Source: nih.gov
- Comparison of the labelling efficiency in vitro and within the E. coli...
- Troubleshooting low yield in copper-catalyzed click reactions - Benchchem Source: benchchem.com
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" - Jena Bioscience Source: jenabioscience.com
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI Source: mdpi.com
- Toxicity of Cu(I) complexes inside E. coli cells.
Sources
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Click Reagents for Application on Mycobacteria - Jena Bioscience [jenabioscience.com]
- 9. jenabioscience.com [jenabioscience.com]
Dealing with high background signal in super-resolution imaging of N-Acetylmuramic acid-alkyne
Welcome to the technical support center for super-resolution imaging of bacterial peptidoglycan using N-Acetylmuramic acid-alkyne (NAM-alkyne). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background signals, ensuring high-quality, high-resolution data. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this powerful labeling technique.
Introduction
Metabolic labeling of bacterial peptidoglycan (PG) with bioorthogonal reporters like NAM-alkyne, followed by click chemistry and super-resolution microscopy (e.g., dSTORM, STORM), allows for unprecedented visualization of bacterial cell wall synthesis and remodeling.[1][2] This technique involves the metabolic incorporation of NAM-alkyne into the PG, followed by a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent dye.[3][4]
However, achieving the high signal-to-noise ratio required for super-resolution imaging can be challenging.[5] High background fluorescence is a common pitfall that can obscure the true signal, reduce localization precision, and lead to imaging artifacts.[5][6] This guide provides a structured approach to identifying the sources of background and systematically eliminating them.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background signal in NAM-alkyne imaging experiments?
High background can originate from several stages of the experimental workflow. The primary sources are:
-
Cellular Autofluorescence: Intrinsic fluorescence from cellular components like NADH and flavins, which can be exacerbated by aldehyde-based fixation.[6][7]
-
Unbound Fluorophores: Incomplete removal of unbound azide-fluorophores after the click chemistry reaction is a major contributor to diffuse background.[6][8]
-
Non-Specific Dye Binding: The fluorescent dye may non-specifically adsorb to cellular structures, the coverslip surface, or aggregates of labeling reagents.[8][9] Highly charged dyes can be particularly problematic.[10]
-
Reagent Precipitation: Precipitation of the NAM-alkyne probe or the azide-fluorophore can create bright, non-specific puncta.[7]
-
Sub-optimal Click Reaction Conditions: Inefficient click reactions can leave unreacted alkyne groups that might contribute to background, while excessively high concentrations of copper or dye can increase non-specific signal.[11]
-
Contaminated Media or Buffers: Phenol red, serum, and other components in imaging media can be fluorescent.[6][7]
Q2: How can I distinguish between cellular autofluorescence and background from my staining reagents?
This is a critical first step in troubleshooting. The key is to use proper controls:
-
Unlabeled, Unclicked Control: Image your bacterial cells after fixation and permeabilization but before metabolic labeling and click chemistry. The signal observed here is your baseline cellular autofluorescence.
-
Labeled, Unclicked Control: Image cells that have been metabolically labeled with NAM-alkyne but have not undergone the click reaction. This helps determine if the NAM-alkyne probe itself is contributing to background.
-
"No Primary" Equivalent Control: Perform the click reaction on unlabeled cells (no NAM-alkyne). This control is crucial for identifying non-specific binding of your azide-fluorophore to the cells.[8][9]
If the "Unlabeled, Unclicked Control" is bright, autofluorescence is a major issue. If that control is dark but the "No Primary" control is bright, the problem lies with non-specific dye binding or insufficient washing.
Q3: Is the CuAAC (copper-catalyzed) click reaction compatible with live-cell super-resolution imaging?
No, the copper(I) catalyst used in standard CuAAC is cytotoxic, making it unsuitable for live-cell imaging.[2] For live-cell applications, you must use copper-free click chemistry, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][12] This involves labeling with an azide-modified NAM (NAM-azide) and reacting it with a strained cyclooctyne-conjugated fluorophore. This guide focuses on troubleshooting CuAAC in fixed cells, which is most common for techniques like dSTORM.
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter. We have organized it based on the experimental workflow to help you pinpoint the source of the issue.
Problem Area 1: Metabolic Labeling & Sample Preparation
Q: My background is high even in my control samples that haven't been clicked with a fluorophore. What's causing this?
This strongly points to cellular autofluorescence, often induced by the fixation process.[7] Aldehyde fixatives like formaldehyde and glutaraldehyde react with cellular amines and proteins, creating fluorescent products.
Causality & Solution:
-
Mechanism: Aldehyde cross-linking is the primary culprit.
-
Troubleshooting Steps:
-
Quench Aldehydes: After fixation, treat your cells with a mild reducing agent to quench unreacted aldehyde groups. Sodium borohydride is effective, but a gentler alternative like glycine can also be used.[13]
-
Minimize Fixation Time: Use the minimum fixation time and concentration required to preserve cellular structure. Over-fixation increases autofluorescence.
-
Consider Alternative Fixatives: For some applications, fixation with ice-cold methanol or ethanol can be an option, which tends to cause less autofluorescence than aldehydes.[7] However, ensure this is compatible with preserving your bacterial cell structure.
-
Choose Appropriate Wavelengths: If possible, shift to longer wavelength dyes (e.g., Far-Red like Alexa Fluor 647) where cellular autofluorescence is typically lower.[6][14]
-
Protocol 1: Quenching of Aldehyde-Induced Autofluorescence
-
After fixation with your standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes), wash the cells 3 times with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.
-
Add the sodium borohydride solution to your cells and incubate for 10-15 minutes at room temperature.
-
Wash the cells thoroughly (3-4 times) with PBS to remove all traces of the reducing agent.
-
Proceed with permeabilization and the click chemistry reaction.
Problem Area 2: The Click Chemistry Reaction
Q: I'm observing a high, diffuse fluorescent signal across the entire field of view, significantly reducing my signal-to-noise ratio. How do I fix this?
This is the most common problem and is almost always caused by excess, unbound fluorophore or sub-optimal click reaction conditions.[6][8]
Causality & Solution:
-
Mechanism: The azide-fluorophore, if used at too high a concentration, will not be fully washed away and will contribute to a global background. An inefficient reaction can also lead to issues.
-
Troubleshooting Steps:
-
Titrate Your Fluorophore: The concentration of the azide-fluorophore is critical. Using too much is a leading cause of background. Perform a titration to find the lowest concentration that still provides a robust signal.[6][11]
-
Optimize Copper and Ligand Concentration: The Cu(I) catalyst is essential. It is generated in situ from a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate). A copper-chelating ligand (e.g., THPTA) is highly recommended to stabilize the Cu(I) ion and improve reaction efficiency.[11] Ensure all components are fresh, especially the sodium ascorbate solution, which oxidizes quickly.
-
INTENSIFY WASHING: This cannot be overstated. After the click reaction, you must wash extensively to remove every last trace of unbound dye.[6][7] Increase the number and duration of your wash steps. Adding a mild detergent like 0.05% Tween-20 to the wash buffer can help, but should be tested as it could also disrupt membranes.
-
Workflow Diagram: NAM-Alkyne Labeling and Detection
This diagram illustrates the key steps and highlights critical points for background control.
Caption: Decision tree for troubleshooting high background in NAM-alkyne imaging.
Detailed Protocols
Protocol 2: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point for labeling fixed and permeabilized bacteria on a coverslip.
Reagent Preparation (Prepare Fresh):
-
Click-&-Go® Buffer: A PBS-based buffer is generally sufficient.
-
Azide-Fluorophore Stock: 1-10 mM in high-quality, anhydrous DMSO.
-
Copper (II) Sulfate (CuSO₄): 50 mM in deionized water.
-
THPTA Ligand: 100 mM in deionized water.
-
Sodium Ascorbate: 500 mM in deionized water. This solution oxidizes rapidly; use within 15 minutes of preparation.
Procedure:
-
Prepare your fixed, quenched, and permeabilized bacterial sample on a coverslip in a small dish or well plate. Ensure the sample is buffered in PBS.
-
Prepare the click reaction cocktail immediately before use. For a 200 µL final volume, add the components in the following order, mixing gently after each addition:
-
170 µL PBS
-
1 µL Azide-Fluorophore stock (for 2.5 µM final, assuming 5 mM stock)
-
4 µL CuSO₄ stock (for 1 mM final)
-
2 µL THPTA stock (for 1 mM final)
-
-
Initiate the reaction: Add 20 µL of the fresh 500 mM Sodium Ascorbate solution (for 50 mM final). The final concentration of ascorbate can be optimized, but a significant excess is often beneficial. Mix gently but thoroughly.
-
Immediately add the complete cocktail to your sample, ensuring it is fully covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing:
-
Remove the reaction cocktail.
-
Wash the sample 3 times with PBS for 5 minutes each.
-
Wash 2 times with PBS containing 0.05% Tween-20 for 10 minutes each.
-
Wash a final 2 times with PBS for 5 minutes each to remove the detergent.
-
-
The sample is now ready for mounting in imaging buffer.
References
-
Super-resolution imaging of live bacteria cells using a genetically-directed, highly photostable fluoromodule - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Photostable and Photoswitching Fluorescent Dyes for Super-Resolution Imaging - PubMed. (2017, January 12). National Center for Biotechnology Information. [Link]
-
Stochastic optical reconstruction microscopy (STORM) - PMC - NIH. (2018, July 5). National Center for Biotechnology Information. [Link]
-
Self-healing dyes for super-resolution fluorescence microscopy. (2018, November 7). National Center for Biotechnology Information. [Link]
-
Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
To click or not to click for short pulse-labeling of the bacterial cell wall - RSC Publishing. (2024, October 21). Royal Society of Chemistry. [Link]
-
Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis - SciSpace. (n.d.). SciSpace. [Link]
-
Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - SciSpace. (2014, June 27). SciSpace. [Link]
-
A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC. (2020, December 1). National Center for Biotechnology Information. [Link]
-
Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis | Journal of the American Chemical Society. (2018, July 9). American Chemical Society Publications. [Link]
-
Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Super-Resolution Microscopy of the Bacterial Cell Wall Labeled by Fluorescent D-Amino Acids | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Troubleshooting in Fluorescent Staining - Creative Bioarray. (2024, February 28). Creative Bioarray. [Link]
-
Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response - UDSpace - University of Delaware. (n.d.). University of Delaware. [Link]
-
Shedding Light on Bacterial Physiology with Click Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Examples of methods developed to reduce background fluorescence. (a)... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Fluorescent microscopy troubleshooting: high background - YouTube. (2019, January 30). YouTube. [Link]
-
Strategies of Detecting Bacteria Using Fluorescence-Based Dyes - Frontiers. (n.d.). Frontiers. [Link]
-
Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion | Journal of the American Chemical Society. (2024, March 1). American Chemical Society Publications. [Link]
-
Optimization and Troubleshooting - Evident Scientific. (n.d.). Evident Scientific. [Link]
-
Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers | Request PDF - ResearchGate. (2026, January 5). ResearchGate. [Link]
-
Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC. (2023, November 22). National Center for Biotechnology Information. [Link]
-
Protocol: Click-Chemistry Labeling of Biomolecules and DNA. (n.d.). Click Chemistry Tools. [Link]
-
How we can reduce the background in fluorescence microscopy? - ResearchGate. (2015, February 10). ResearchGate. [Link]
-
Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers | ACS Sensors. (2023, November 22). American Chemical Society Publications. [Link]
-
From Differential Stains to Next Generation Physiology: Chemical Probes to Visualize Bacterial Cell Structure and Physiology - MDPI. (2020, October 26). MDPI. [Link]
-
FAQs in bacterial staining techniques @ . (n.d.). MicroRao. [Link]
Sources
- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biotium.com [biotium.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Super-resolution imaging of live bacteria cells using a genetically-directed, highly photostable fluoromodule - PMC [pmc.ncbi.nlm.nih.gov]
Impact of bacterial growth phase on N-Acetylmuramic acid-alkyne incorporation
Welcome to the Technical Support Center for bacterial peptidoglycan (PG) metabolic labeling. This guide is designed for researchers, microbiologists, and drug development professionals utilizing N-Acetylmuramic acid-alkyne (NAM-alkyne) probes to study cell wall dynamics.
The incorporation of NAM-alkyne into the bacterial cell wall is a highly dynamic process dictated by the organism's growth phase. Understanding the mechanistic causality behind these biological shifts is critical for optimizing your labeling efficiency, avoiding artifacts, and ensuring reproducible super-resolution imaging or flow cytometry data.
Pathway Visualization
Before troubleshooting, it is essential to understand the biochemical journey of the NAM-alkyne probe. The probe must bypass the lipid bilayer, enter the cytosolic recycling/synthesis pathways, and be actively stitched into the PG meshwork by Penicillin-Binding Proteins (PBPs) before it can be visualized via click chemistry.
Metabolic incorporation pathway of NAM-alkyne into bacterial peptidoglycan.
Core Methodology: Self-Validating Labeling Protocol
To guarantee trustworthiness in your results, every labeling experiment must be a self-validating system. This means integrating internal controls that definitively prove your fluorescent signal is derived from active, biological PG synthesis rather than chemical artifacts.
Step-by-step experimental workflow for NAM-alkyne peptidoglycan labeling.
Step-by-Step Protocol
-
Growth Phase Synchronization: Culture bacteria in appropriate media until they reach the mid-exponential phase (OD600 ~0.4–0.6).
-
Causality: During the exponential phase, the expression of MurA-F enzymes and PBPs is at its peak. This ensures rapid turnover of Lipid II, which is an absolute prerequisite for pulling the NAM-alkyne probe into the cell wall[1].
-
-
Probe Incubation (Pulse): Add 150–600 µM of a protected NAM-alkyne probe (e.g., NAM methyl ester) to the culture and incubate for 15–30 minutes.
-
Causality: Using a methyl ester-protected probe masks the negatively charged carboxylic acid. This increases passive diffusion across the bacterial lipid bilayer by up to 10-fold compared to unprotected polar NAM, significantly reducing the required probe concentration and preventing cellular osmotic stress ().
-
-
Washing: Pellet the cells (e.g., 5000 x g for 3 mins) and wash three times with cold PBS.
-
Causality: Unincorporated alkyne probes trapped in the periplasm will react with the azide-fluorophore in the next step, creating a false-positive background signal.
-
-
Click Chemistry: For live-cell tracking, perform Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) by adding 10 µM DBCO-fluorophore for 30 minutes at 37°C.
-
Causality: Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) generates reactive oxygen species (ROS) that are highly toxic to live bacteria. SPAAC bypasses the need for a copper catalyst, preserving cell viability and native morphology ().
-
-
Self-Validation Controls:
-
Biological Negative Control: Heat-kill a sample of cells (80°C for 20 mins) prior to Step 2. A lack of fluorescence here proves the probe requires active enzymatic metabolism.
-
Chemical Negative Control: Process live cells with the vehicle only (no NAM-alkyne) but include the DBCO-fluorophore in Step 4. This validates that the fluorophore does not non-specifically bind to the bacterial surface.
-
Quantitative Data: Growth Phase Dynamics
The efficiency of NAM-alkyne incorporation is inextricably linked to the physiological state of the bacteria. Use the table below to align your experimental timeline with your desired labeling outcomes.
| Growth Phase | PG Synthesis Rate | NAM-Alkyne Incorporation | Dominant Cross-linking | Optimal Probe Conc. |
| Lag | Low | < 10% | 4-3 (D,D-transpeptidases) | Not Recommended |
| Exponential (Log) | High | 80-95% | 4-3 (D,D-transpeptidases) | 150-600 µM (Protected) |
| Stationary | Very Low | 10-20% | 3-3 (L,D-transpeptidases) | Not Recommended |
Troubleshooting Guide
Q: Why is my fluorescence signal incredibly low when I label cells during the stationary phase? A: This is a biological reality, not a chemical failure. In the stationary phase, de novo peptidoglycan synthesis drops drastically. The bacteria shift from using synthetic D,D-transpeptidases (which build new PG from UDP-NAM precursors) to L,D-transpeptidases, which remodel the existing cell wall by creating 3-3 crosslinks. Because NAM-alkyne must enter via the de novo synthesis or early recycling pathways (via AmgK/MurU enzymes), the lack of active Lipid II turnover leaves the probe stranded in the cytoplasm. Always label during the mid-exponential phase for maximum signal.
Q: I am seeing high background noise and non-specific labeling, even in my chemical negative control. How do I fix this? A: High background usually stems from unreacted fluorophores or off-target click reactions. First, ensure you are washing the cells thoroughly (at least 3x with cold PBS) before and after the click reaction. Second, if using CuAAC, excessive Cu(I) can cause the fluorophore to precipitate onto the cell membrane. Switch to a SPAAC (DBCO-based) or a tetrazine-TCO ligation system, which offers rapid kinetics without the need for sticky metal catalysts ().
Q: My bacteria are dying or showing severe morphological defects (e.g., bulging, lysis) upon labeling. What is causing this? A: There are two primary culprits: probe toxicity and click-chemistry toxicity. High concentrations of polar NAM-alkyne (e.g., >2 mM) can induce osmotic stress and interfere with native cell wall integrity. To solve this, switch to a protected probe like NAM methyl ester, which allows you to drop the concentration to ~150 µM while achieving the same labeling efficiency (). If the morphology changes occur after the click reaction, the Cu(I) catalyst from CuAAC is likely inducing ROS-mediated membrane damage. Transition to copper-free SPAAC.
Frequently Asked Questions (FAQs)
Q: Can I use NAM-alkyne for both Gram-positive and Gram-negative bacteria? A: Yes, but with caveats. Gram-negative bacteria possess an outer lipid membrane that heavily restricts the uptake of bulky or highly polar probes. For Gram-negatives (like E. coli or P. aeruginosa), using protected NAM probes (methyl esters) is highly recommended to bypass this barrier. Gram-positive bacteria lack an outer membrane, making them generally more permissive to standard NAM-alkyne probes, though protected variants still yield higher efficiency.
Q: What is the mechanistic difference between using NAM-alkyne and Fluorescent D-Amino Acids (FDAAs)? A: They track fundamentally different biological processes. NAM-alkyne incorporates into the carbohydrate backbone of the peptidoglycan, meaning it strictly tracks de novo structural synthesis and core PG assembly. FDAAs (such as HADA or NADA) label the peptide stem. FDAAs can be incorporated via extracytoplasmic exchange by periplasmic transpeptidases independently of new glycan strand synthesis. Therefore, if you want to study true cell wall expansion, NAM-alkyne is the superior, more accurate probe.
References
-
Brown, A. R., Wodzanowski, K. A., et al. "Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling." ACS Chemical Biology, 2021. URL: [Link][2]
-
Hillman, A. S., Hyland, S. N., et al. "Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion." Journal of the American Chemical Society, 2024. URL: [Link][3]
-
Trouve, J., Zapun, A., et al. "Metabolic biorthogonal labeling and dSTORM imaging of peptidoglycan synthesis in Streptococcus pneumoniae." STAR Protocols, 2021. URL: [Link][1]
Sources
Technical Support Center: Optimizing Fixation and Permeabilization for Intracellular Detection of NAM-Alkyne
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing N-Acetylmuramic acid-alkyne (NAM-alkyne) metabolic probes to study bacterial peptidoglycan (PG) dynamics.
While surface labeling of PG is straightforward, intracellular detection —whether targeting cytosolic PG precursors (UDP-NAM-alkyne) or mapping the PG of intracellular pathogens within host cells—presents a significant biophysical hurdle[1][2]. This guide provides field-proven, self-validating methodologies to overcome the membrane permeability barrier without destroying cellular architecture.
Part 1: Core Principles & Causality (The "Why")
To achieve robust intracellular detection, you must understand the causality behind the reagents:
-
The Permeability Barrier: NAM-alkyne is readily taken up by bacteria and metabolized into UDP-NAM-alkyne before being integrated into the cell wall[1][3]. However, the detection reagents—specifically the azide-fluorophore and the Copper(I) catalyst—cannot freely cross intact lipid bilayers.
-
The Causality of Fixation: Fixation (e.g., 4% Paraformaldehyde) halts cellular metabolism and crosslinks proteins, locking the highly dynamic PG precursors in their exact spatial location. Without rapid fixation, cytosolic UDP-NAM-alkyne pools will continue to be exported or degraded during the wash steps.
-
The Causality of Permeabilization: Permeabilization punches holes in the fixed lipid bilayer. This is not just to let the fluorophore in; it is critical to allow excess THPTA (a copper-stabilizing ligand) and Sodium Ascorbate (a reducing agent) to flood the intracellular space[4]. The bacterial cytosol is packed with chelators (like glutathione) that will quench Cu(I) into inactive Cu(II). Proper permeabilization ensures your catalyst outcompetes intracellular quenching.
Part 2: Troubleshooting Guides & FAQs
Q: Why is my intracellular NAM-alkyne signal significantly weaker than my surface labeling signal? A: This is a classic symptom of either incomplete permeabilization or intracellular Cu(I) quenching. If the bacterial envelope is not sufficiently permeabilized, the azide-fluorophore cannot reach the cytosolic UDP-NAM-alkyne pool. Solution: If using Gram-negative bacteria, increase your Triton X-100 concentration from 0.1% to 0.5%. For Gram-positive bacteria, switch from PFA/Triton to cold 70% Ethanol (-20°C), which simultaneously precipitates proteins and aggressively extracts lipids[2]. Additionally, ensure your THPTA ligand is in at least a 4:1 molar excess over CuSO₄ to protect the copper catalyst from intracellular chelators[4].
Q: Should I use Paraformaldehyde (PFA) or Ethanol for fixation? A: It depends on your downstream imaging goals. PFA (4%) forms covalent crosslinks, offering superior preservation of cellular morphology and delicate cytoskeletal structures. However, it requires a secondary detergent step. Cold 70% Ethanol dehydrates the cell, precipitating proteins and extracting lipids in one step. Ethanol is highly recommended for thick Gram-positive envelopes where detergents fail, but it can cause slight cellular shrinkage.
Q: Can I use Lysozyme or Mutanolysin to improve permeabilization for Gram-positive bacteria? A: Absolutely not. Lysozyme cleaves the β-(1,4) glycosidic bonds between N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). Because NAM-alkyne is incorporated directly into this backbone, enzymatic digestion will cleave and wash away the very fluorophore-tagged fragments you are trying to detect. Rely strictly on chemical permeabilization (detergents or solvents).
Q: I have high background fluorescence after the CuAAC click reaction. How can I fix this? A: High background is caused by non-specific trapping of the azide dye or the precipitation of oxidized copper complexes. Solution: First, ensure your Sodium Ascorbate is prepared fresh (within 15 minutes of use). Oxidized ascorbate fails to maintain Cu(I), leading to Cu(II) precipitation which traps the dye. Second, add a stringent wash step post-click chemistry using PBS containing 1% Tween-20 or 0.1% Triton X-100 to pull unreacted dye out of the lipid membrane[4].
Part 3: Data Presentation
Table 1: Comparison of Fixation & Permeabilization Strategies for NAM-Alkyne
| Strategy | Mechanism of Action | Pros | Cons | Recommended Application |
| 4% PFA + 0.1% Triton X-100 | Crosslinks proteins; detergent extracts localized lipids. | Excellent morphological preservation; gentle on host cells. | May not penetrate thick Gram-positive cell walls. | Gram-negative bacteria; host-pathogen interaction imaging. |
| Cold 70% Ethanol (-20°C) | Precipitates proteins; aggressively extracts bulk lipids. | Single-step fix/perm; excellent penetration of thick envelopes. | Can cause cellular shrinkage and distort delicate structures. | Gram-positive bacteria; isolated bacterial cultures. |
| 4% PFA + 0.1% Saponin | Crosslinks proteins; detergent specifically removes cholesterol. | Reversible permeabilization; protects intracellular membranes. | Bacteria lack cholesterol; highly ineffective for bacterial PG. | Not Recommended for bacterial PG detection. |
Part 4: Standardized Experimental Protocol (Self-Validating System)
To ensure scientific integrity, this protocol incorporates a Self-Validating System . Every experiment must include a "No-Alkyne" control to differentiate true metabolic incorporation from non-specific dye trapping.
Step 1: Metabolic Labeling & Validation Setup
-
Split your bacterial culture into two flasks: "Labeled" and "Control".
-
Add 1 mM NAM-alkyne to the "Labeled" flask. Add an equivalent volume of vehicle (e.g., DMSO or water) to the "Control" flask.
-
Incubate under standard growth conditions for 1–4 hours (depending on doubling time)[1].
Step 2: Fixation & Permeabilization
-
Harvest cells by centrifugation and wash 3x with cold PBS.
-
Resuspend in 4% PFA in PBS. Incubate for 15 minutes at room temperature (RT)[4].
-
Wash 3x with PBS.
-
Resuspend in Permeabilization Buffer (PBS + 0.1% Triton X-100). Incubate for 15 minutes at RT[4]. Wash 3x with PBS.
Step 3: Intracellular CuAAC Click Chemistry Causality Note: Reagents must be added in this exact order to prevent premature copper oxidation.
-
Prepare the Click Master Mix (per 100 µL reaction):
-
Resuspend the permeabilized bacterial pellets (both Labeled and Control) in 100 µL of the Click Master Mix.
-
Incubate in the dark for 1 hour at RT[4].
Step 4: Stringent Washing & Imaging
-
Wash cells 3x with PBS containing 1% Tween-20 to remove trapped hydrophobic dye[4].
-
Resuspend in standard PBS and proceed to flow cytometry or confocal microscopy. Validation Check: The "Control" flask must show baseline fluorescence. If the control is highly fluorescent, your permeabilization/wash steps are trapping unreacted dye.
Part 5: Mandatory Visualizations
Caption: Metabolic incorporation of NAM-alkyne and the sequential workflow for intracellular detection.
Caption: Decision tree for troubleshooting weak intracellular NAM-alkyne signals based on organism type.
Part 6: References
-
Title: Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling Source: ACS Chemical Biology / National Institutes of Health (NIH) URL: [Link]
-
Title: d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen Source: ACS Chemical Biology / National Institutes of Health (NIH) URL: [Link]
-
Title: Metabolic RNA labeling for probing RNA dynamics in bacteria Source: Nucleic Acids Research / Oxford Academic URL: [Link]
Sources
- 1. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Peptidoglycan Analysis: N-Acetylmuramic Acid-Alkyne Labeling vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Peptidoglycan Analysis
The bacterial cell wall, a unique and essential structure, is primarily composed of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[1][2][3] This intricate mesh-like layer is vital for maintaining cell shape, resisting osmotic pressure, and serving as a platform for various physiological processes.[4][5] Consequently, the enzymes and pathways involved in PG biosynthesis are prime targets for antibiotics.[2][6] Understanding the dynamics of PG synthesis, remodeling, and degradation is therefore fundamental to microbiology and the development of new antimicrobial strategies.
For decades, researchers have relied on traditional methods such as radioactive labeling and High-Performance Liquid Chromatography (HPLC) to probe the intricacies of the bacterial cell wall. While these techniques have been instrumental in building our current understanding, they often come with significant limitations, including safety concerns, laborious protocols, and indirect measurements. The advent of bioorthogonal chemistry has introduced powerful new tools, with N-Acetylmuramic acid-alkyne (NAM-alkyne) labeling emerging as a robust and versatile alternative for the direct and dynamic analysis of PG synthesis.
This guide provides an in-depth, objective comparison of NAM-alkyne labeling with traditional methods for peptidoglycan analysis. We will delve into the underlying principles, provide detailed experimental protocols, and present a head-to-head comparison of their performance, supported by experimental data, to empower you in selecting the most appropriate method for your research needs.
The Modern Approach: N-Acetylmuramic Acid-Alkyne (NAM-alkyne) Labeling
NAM-alkyne labeling is a powerful metabolic labeling technique that leverages the cell's own biosynthetic machinery to incorporate a chemically tagged NAM analog into newly synthesized peptidoglycan.[7][8] The alkyne group, a small and biologically inert functional group, serves as a handle for subsequent detection via a highly specific and efficient "click chemistry" reaction.[9][10][11][12]
The Mechanism: A Two-Step Process
-
Metabolic Incorporation: Bacteria are cultured in the presence of a NAM-alkyne analog. For many bacteria, particularly Gram-negative species, uptake and incorporation into the PG biosynthetic pathway can be facilitated by engineering the expression of recycling enzymes like AmgK and MurU.[8][13] Once inside the cell, the NAM-alkyne is converted to its UDP-activated form and integrated into the growing peptidoglycan chain by the native enzymes.[14]
-
Bioorthogonal Detection (Click Chemistry): The incorporated alkyne groups are then detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a reporter molecule containing a complementary azide group.[15][16][17] This reporter can be a fluorophore for imaging, biotin for affinity purification, or another tag for various downstream applications. The bioorthogonal nature of this reaction ensures that it proceeds with high efficiency and specificity in complex biological environments without interfering with native cellular processes.[11][12]
Workflow for NAM-alkyne labeling of bacterial peptidoglycan.
The Gold Standards: Traditional Methods for Peptidoglycan Analysis
For many years, two primary methods have been the cornerstones of peptidoglycan research: radioactive labeling and HPLC-based analysis of muropeptides.
Radioactive Labeling
This classical approach involves feeding bacteria with radiolabeled precursors of peptidoglycan, such as [³H]diaminopimelic acid (DAP) for many Gram-negative and some Gram-positive bacteria, or [¹⁴C]N-acetylglucosamine (GlcNAc).[18][19] The incorporation of the radiolabel into the cell wall is then quantified by scintillation counting. This method provides a quantitative measure of overall peptidoglycan synthesis.
Limitations:
-
Safety: Requires handling of radioactive materials and specialized disposal protocols.
-
Indirect Measurement: Provides a bulk measurement of synthesis and lacks spatial resolution.
-
Labor-Intensive: Involves multiple washing and filtration steps to separate unincorporated radiolabel.
HPLC Analysis of Muropeptides
This powerful technique provides detailed structural information about the peptidoglycan composition.[4][20] The process involves isolating the peptidoglycan sacculi, digesting them with a muramidase enzyme to release individual muropeptide fragments, and then separating and quantifying these fragments by reverse-phase HPLC.[21][22][23]
Limitations:
-
Time-Consuming: The sample preparation, including sacculi isolation and enzymatic digestion, is a lengthy process.[23]
-
Requires Specialized Equipment: A dedicated HPLC system with appropriate columns and detectors is necessary.
-
Provides a Static Snapshot: This method analyzes the composition of the entire cell wall at a single point in time and does not provide information on the dynamics of synthesis.
Workflows for traditional peptidoglycan analysis methods.
Head-to-Head Comparison: Performance Metrics
| Feature | N-Acetylmuramic Acid-Alkyne Labeling | Radioactive Labeling ([³H]DAP) | HPLC of Muropeptides |
| Principle | Metabolic incorporation of a bioorthogonal sugar analog followed by click chemistry detection. | Metabolic incorporation of a radiolabeled amino acid. | Enzymatic digestion of isolated peptidoglycan followed by chromatographic separation. |
| Primary Output | Visualization of sites of new PG synthesis, quantification of synthesis rates. | Bulk quantification of PG synthesis. | Detailed compositional analysis of PG (cross-linking, muropeptide species). |
| Spatial Resolution | High (sub-cellular localization possible with microscopy). | None. | None. |
| Temporal Resolution | High (pulse-chase experiments can track PG dynamics over short timeframes).[24][25] | Low (typically requires longer incubation times for sufficient signal). | None (provides a snapshot of the total PG composition). |
| Sensitivity | High, dependent on click chemistry reporter. | High, dependent on specific activity of the radiolabel. | Moderate to high, dependent on detector sensitivity. |
| Workflow Complexity | Moderate (requires metabolic labeling and click chemistry steps).[10][13] | High (requires handling of radioactive materials and extensive washing). | Very High (multi-day protocol for sacculi isolation, digestion, and HPLC).[21][23] |
| Safety | Non-radioactive, though some click chemistry reagents require careful handling. | Requires handling and disposal of radioactive waste. | Standard laboratory chemical safety. |
| Versatility | High (compatible with microscopy, flow cytometry, mass spectrometry, and affinity purification).[14][26][27] | Low (primarily for bulk quantification). | Moderate (primarily for compositional analysis, can be coupled with MS).[20][22] |
Experimental Cross-Validation: A Detailed Protocol
To provide a practical comparison, we outline a parallel experiment to measure the inhibition of peptidoglycan synthesis by a hypothetical antibiotic in Escherichia coli using both NAM-alkyne labeling and [³H]DAP incorporation.
Objective:
To compare the dose-dependent inhibition of peptidoglycan synthesis by Antibiotic X in E. coli using NAM-alkyne labeling with fluorescence microscopy and flow cytometry, and traditional [³H]DAP radioactive labeling.
Materials:
-
E. coli strain (e.g., DH5α) engineered to express AmgK and MurU for efficient NAM-alkyne uptake.[13]
-
Luria-Bertani (LB) broth.
-
N-Acetylmuramic acid-alkyne (NAM-alkyne).
-
[³H]meso-diaminopimelic acid ([³H]DAP).
-
Antibiotic X stock solution.
-
Azide-fluorophore conjugate (e.g., Azide-PEG4-Alexa Fluor 488).
-
Click chemistry reagents (Copper(II) sulfate, THPTA ligand, Sodium Ascorbate).[17][28]
-
Phosphate-buffered saline (PBS).
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and vials.
-
Microscope with fluorescence imaging capabilities.
-
Flow cytometer.
-
Scintillation counter.
Experimental Workflow:
Comparative experimental workflow.
Step-by-Step Protocol:
Part 1: Bacterial Culture and Treatment
-
Grow an overnight culture of the engineered E. coli strain in LB broth at 37°C with shaking.
-
Inoculate fresh LB broth with the overnight culture and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Aliquot the culture into separate tubes.
-
Add varying concentrations of Antibiotic X (and a vehicle control) to the tubes and incubate for a short period (e.g., 15 minutes) to allow the antibiotic to act.
Part 2A: NAM-Alkyne Labeling and Detection
-
To each tube from Part 1, add NAM-alkyne to a final concentration of 150 µM.[14]
-
Incubate for 30 minutes at 37°C with shaking to allow for metabolic incorporation.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Perform the copper-catalyzed click chemistry reaction by resuspending the cell pellet in a reaction cocktail containing CuSO₄, THPTA ligand, sodium ascorbate, and the azide-fluorophore.[17][28]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS to remove unreacted reagents.
-
Resuspend the final cell pellet in PBS for analysis.
-
Analysis:
-
Fluorescence Microscopy: Mount a small aliquot of the cell suspension on a slide and visualize using a fluorescence microscope. Capture images to observe the localization and intensity of the fluorescent signal.
-
Flow Cytometry: Analyze the remaining cell suspension on a flow cytometer to quantify the mean fluorescence intensity of the bacterial population for each antibiotic concentration.
-
Part 2B: [³H]DAP Labeling and Detection
-
To a parallel set of tubes from Part 1, add [³H]DAP to a final concentration that provides a robust signal.
-
Incubate for 30 minutes at 37°C with shaking.
-
Stop the incorporation by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters extensively with 5% TCA and then ethanol to remove unincorporated [³H]DAP.
-
Place the dried filters into scintillation vials with scintillation fluid.
-
Analysis:
-
Scintillation Counting: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Expected Outcomes and Interpretation
-
NAM-Alkyne Labeling: Fluorescence microscopy will reveal a decrease in the intensity of the fluorescent signal at the sites of cell division and along the cell body with increasing concentrations of Antibiotic X. Flow cytometry data will provide a quantitative measure of this inhibition, allowing for the calculation of an IC₅₀ value.
-
[³H]DAP Labeling: Scintillation counting will show a dose-dependent decrease in the counts per minute (CPM) with increasing concentrations of Antibiotic X, also allowing for the calculation of an IC₅₀ value.
By comparing the IC₅₀ values obtained from both methods, this experiment provides a direct cross-validation of the NAM-alkyne labeling technique against the traditional radioactive method.
Conclusion: Choosing the Right Tool for the Job
Both NAM-alkyne labeling and traditional methods have their place in the study of bacterial peptidoglycan. Traditional radioactive labeling and HPLC analysis have provided a wealth of foundational knowledge and remain valuable for specific applications, such as detailed compositional analysis.
However, N-Acetylmuramic acid-alkyne labeling offers significant advantages in terms of safety, versatility, and the ability to study the spatio-temporal dynamics of peptidoglycan synthesis in living cells.[29][30][31] Its compatibility with a wide range of downstream applications, including advanced imaging techniques, makes it an indispensable tool for modern microbiology and drug discovery. For researchers seeking to visualize, quantify, and dynamically track peptidoglycan biosynthesis with high resolution, NAM-alkyne labeling represents a superior and more insightful approach.
References
Sources
- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 2. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging [escholarship.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Click Chemistry – Med Chem 101 [medchem101.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. benchchem.com [benchchem.com]
- 17. confluore.com.cn [confluore.com.cn]
- 18. Specific labeling of diaminopimelate: a radioassay for the determination of the peptidoglycan cross-linking index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. broadpharm.com [broadpharm.com]
- 29. To click or not to click for short pulse-labeling of the bacterial cell wall - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. mdpi.com [mdpi.com]
- 31. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
N-Acetylmuramic acid-alkyne versus radioactive metabolic labeling for peptidoglycan studies
As a Senior Application Scientist, selecting the right metabolic labeling strategy for peptidoglycan (PG) studies is a critical decision that dictates the resolution, scope, and physiological relevance of your data. The bacterial cell wall is a highly dynamic macromolecule, and probing its biosynthesis requires techniques that can either track bulk kinetic flux or provide nanometer-scale spatial resolution[1].
Historically, radioactive metabolic labeling has served as the gold standard for quantifying PG dynamics. However, the advent of bioorthogonal chemical reporters—specifically N-Acetylmuramic acid-alkyne (NAM-alkyne)—has revolutionized our ability to visualize cell wall architecture in living cells[2]. This guide objectively compares these two methodologies, providing the mechanistic causality behind experimental choices and self-validating protocols to ensure rigorous assay design.
Mechanistic Overview: Causality in Probe Design
NAM-Alkyne Bioorthogonal Labeling
N-Acetylmuramic acid (NAM) is a defining carbohydrate of the bacterial PG backbone. By synthetically appending a small, biologically inert alkyne moiety to NAM, the molecule is "hijacked" by the endogenous Mur ligase pathway.
-
The Causality of Masking: Native NAM is highly polar and struggles to cross the bacterial lipid bilayer. To bypass this, modern NAM-alkyne probes are often peracetylated or esterified. These hydrophobic masking groups allow passive diffusion into the cytoplasm, where non-specific endogenous esterases cleave them, trapping the active NAM-alkyne intracellularly for conversion into UDP-NAM[3].
-
The Causality of Click Chemistry: A fully fluorescent NAM molecule is too sterically hindered to be processed by bacterial enzymes. The two-step bioorthogonal approach solves this: the small alkyne is incorporated seamlessly, and a fluorophore is subsequently attached via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2]. This enables precise spatial tracking of division site architecture[4].
Radioactive Metabolic Labeling
Radioactive labeling relies on the incorporation of isotopes (e.g.,
-
The Causality of Isotopic Invisibility: Because the isotopes are structurally identical to native atoms, they induce absolutely zero steric hindrance or structural perturbation. This makes radioactive labeling the ultimate tool for absolute quantification and in vivo kinetic tracking[1].
-
The Causality of Precursor Selection: Utilizing
H-DAP in a DAP-auxotrophic strain ensures that the radioactive signal is exclusively integrated into the PG layer, as DAP is not utilized in standard protein synthesis. This eliminates background noise and provides a true measure of cell wall expansion[5].
Visualization: Workflow Comparison
Workflow comparison: NAM-alkyne click chemistry vs. radioactive metabolic labeling of peptidoglycan.
Quantitative Performance Comparison
| Parameter | NAM-Alkyne (Bioorthogonal Click) | Radioactive Labeling ( |
| Primary Data Output | Subcellular spatial distribution & localization | Absolute quantification & bulk kinetic flux |
| Structural Perturbation | Minimal (Alkyne is small, but unnatural) | None (Isotopically identical to native atoms) |
| Sensitivity | High (Single-cell resolution via fluorescence) | Ultra-high (Attomole detection limits) |
| Infrastructure Needed | Standard fluorescence/super-resolution microscopes | Cyclotrons (PET), radiation safety facilities |
| Multiplexing Capability | Excellent (Compatible with diverse fluorophores) | Poor (Difficult to separate emission spectra) |
| In Vivo Translation | Limited (Fluorophores lack deep tissue penetration) | Excellent (PET enables whole-body tracking) |
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must contain an internal mechanism to validate that the signal observed is a direct result of the intended biological process, rather than an artifact.
Protocol 1: NAM-Alkyne Labeling and CuAAC Detection
Best for: Visualizing septal PG synthesis and cell shape remodeling.
-
Metabolic Pulse: Inoculate bacteria into fresh media containing 1–2 mM peracetylated NAM-alkyne. Grow to mid-log phase (OD600 ~0.4). Causality: Log-phase growth ensures active PG synthesis, maximizing the integration of the probe into the UDP-MurNAc pool[3].
-
Fixation & Permeabilization: Harvest cells, wash 3x in PBS, and fix with 70% ice-cold ethanol for 20 minutes. Causality: Ethanol fixation simultaneously preserves cellular architecture and permeabilizes the membrane, granting the click reagents access to the periplasmic PG layer.
-
CuAAC Click Reaction: Resuspend cells in a click cocktail containing 10 µM Azide-Fluorophore (e.g., Alexa Fluor 488-azide), 1 mM CuSO
, 1.5 mM THPTA ligand, and 2 mM sodium ascorbate. Incubate for 30 minutes in the dark. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I), while THPTA stabilizes the catalyst and prevents reactive oxygen species (ROS) from degrading the fluorophore[2]. -
Self-Validation Step (Critical): Run a parallel culture without NAM-alkyne, but subject it to the exact same CuAAC click reaction. Rationale: If fluorescence is detected in this negative control, it indicates non-specific binding of the azide-fluorophore or cross-reactivity with endogenous cellular alkynes, which would invalidate your spatial data.
Protocol 2: Radioactive Pulse-Chase Labeling ( H-DAP)
Best for: Quantifying PG turnover rates and recycling dynamics.
-
Starvation & Pulse: Grow a DAP-auxotrophic E. coli strain in DAP-limited media. Spike the culture with 1 µCi/mL of
H-DAP for 10 minutes. Causality: Auxotrophy guarantees that all incorporated DAP originates from the radioactive pulse, yielding an exceptional signal-to-noise ratio[5]. -
Chase: Flood the culture with a 1000-fold molar excess of cold (unlabeled) DAP. Causality: This immediately halts the incorporation of the radioactive isotope, allowing you to track the degradation or remodeling of the specifically "pulsed" PG over time.
-
TCA Precipitation (Self-Validation Step): At specific time points, extract 100 µL of culture and add ice-cold Trichloroacetic acid (TCA) to a final concentration of 10% (v/v). Incubate on ice for 30 minutes, then filter through glass-fiber filters. Rationale: TCA precipitates large macromolecules (cross-linked PG) but leaves small molecules (unincorporated
H-DAP monomers) in solution. This self-validating step ensures you are quantifying mature, polymerized cell wall rather than the intracellular precursor pool[5]. -
Quantification: Wash the filters with 5% TCA and ethanol, dry, and quantify via liquid scintillation counting.
Application Scientist Insights
Choosing between these methods is rarely a matter of one being universally superior; it is about matching the probe's physical properties to your core hypothesis. If your goal is to map the architecture of the division septum or screen the morphological impact of a novel beta-lactam antibiotic, NAM-alkyne provides the indispensable spatial resolution required[4]. Conversely, if you are developing a diagnostic radiotracer for deep-tissue bacterial infections or quantifying the exact molar turnover rate of the cell wall, the structural fidelity and extreme sensitivity of radioactive metabolic labeling remain unmatched[1].
References
-
Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives - ACS Infectious Diseases. 1
-
Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - ACS Chemical Biology. 3
-
Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - eLife. 5
-
d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - ACS Chemical Biology. 2
-
Cell wall synthesis and remodeling dynamics determine bacterial division site architecture and cell shape - bioRxiv. 4
Sources
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- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs | eLife [elifesciences.org]
Comparative analysis of N-Acetylmuramic acid-alkyne uptake in different bacterial species
An in-depth comparative analysis of N-Acetylmuramic acid-alkyne (NAM-alkyne) uptake across bacterial species reveals a fascinating intersection of microbial metabolism, bioorthogonal chemistry, and cell wall biology. As a highly specific metabolic probe, NAM-alkyne offers unparalleled precision for labeling bacterial peptidoglycan (PG)[1]. However, unlike promiscuous probes such as D-amino acids, NAM-alkyne uptake is strictly dictated by the presence of species-specific metabolic salvage pathways[1][2].
This guide provides a rigorous, mechanistic comparison of NAM-alkyne utilization in different bacterial models, evaluates alternative PG probes, and outlines self-validating experimental protocols for researchers and drug development professionals.
The Mechanistic Basis of NAM-Alkyne Uptake
Peptidoglycan is a mesh-like polymer consisting of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides[3]. Because NAM is unique to bacteria, it represents an ideal target for specific PG labeling.
When exogenous NAM-alkyne is introduced to a bacterial culture, its incorporation into the cell wall depends entirely on how the organism processes recycled cell wall fragments. There are two primary paradigms: the Anabolic Salvage Pathway and the Catabolic Degradation Pathway [4].
-
The Anabolic Salvage Pathway (Pseudomonas model): Many Gram-negative bacteria, such as Pseudomonas aeruginosa, possess an efficient recycling route that bypasses de novo biosynthesis. Exogenous NAM-alkyne is phosphorylated by anomeric NAM kinase (AmgK ) to form NAM-alkyne α-1-phosphate. This intermediate is directly converted into UDP-NAM-alkyne by a uridylyltransferase (MurU )[2]. The UDP-NAM-alkyne is then seamlessly integrated into the growing PG network.
-
The Catabolic Degradation Pathway (Escherichia coli model): Wild-type E. coli and many related enterobacteria lack MurU. Instead, they transport NAM via the phosphotransferase system (MurP), which phosphorylates it to NAM-6-phosphate. An etherase (MurQ ) then cleaves this molecule into GlcNAc-6-phosphate and D-lactate, destroying the NAM-alkyne probe before it can be incorporated into the cell wall[5][6].
Figure 1: Divergent metabolic fates of exogenous NAM-alkyne in bacteria possessing anabolic salvage (green) versus catabolic degradation (red) pathways.
Species-Specific Uptake Comparison
Because of these divergent metabolic pathways, the utility of NAM-alkyne is highly species-dependent. To utilize NAM-alkyne in E. coli, researchers must engineer a strain lacking the catabolic etherase (ΔmurQ) and expressing the anabolic enzymes (amgK, murU)[1][7]. Furthermore, to force the bacteria to utilize the exogenous probe rather than synthesizing endogenous NAM de novo, the antibiotic fosfomycin is often added to inhibit MurA (the first committed step of de novo UDP-NAM synthesis)[1][8].
Table 1: Comparative NAM-Alkyne Uptake and Labeling Efficiency
| Bacterial Species | Natural Uptake Efficiency | Endogenous Pathway | Required Genetic Modifications | Required Chemical Additives |
| Pseudomonas aeruginosa | High | Anabolic (amgK, murU) | None | None (Fosfomycin optional to boost signal) |
| Escherichia coli (WT) | Near Zero | Catabolic (murP, murQ) | N/A | N/A |
| Escherichia coli (Engineered) | High | Engineered | ΔmurQ, +amgK, +murU | IPTG (induction), Fosfomycin (MurA inhibition) |
| Staphylococcus aureus | Low / None | Lacks murU | Extensive | N/A |
| Tannerella forsythia | High | Auxotrophic for NAM | None | None |
Expert Insight: To bypass the need for active transport (like MurP) and improve passive diffusion across the lipid bilayer, researchers have developed methyl ester or peracetylated NAM-alkyne probes . These modifications mask the polar carboxylic acid and hydroxyl groups. Once inside the cytoplasm, non-specific bacterial esterases cleave the masking groups, releasing the active NAM-alkyne[1].
Alternative Peptidoglycan Probes
If genetic engineering of the target species is not feasible, alternative bioorthogonal probes must be considered.
-
Fluorescent/Bioorthogonal D-Amino Acids (FDAAs / EDA-DA): These probes (e.g., alkyne-D-alanine) are incorporated into the peptide stem of PG by promiscuous periplasmic D,D-transpeptidases and L,D-transpeptidases[9][10]. Advantage: Nearly universal across Gram-positive and Gram-negative species without genetic engineering. Disadvantage: Labels the peptide cross-links, which undergo rapid remodeling and cleavage, rather than the stable glycan backbone.
-
GlcNAc-Alkyne (UDP-GlcNAz): Labels the GlcNAc portion of the PG backbone[11]. Advantage: Readily taken up by many species. Disadvantage: Low specificity. GlcNAc is also a major component of lipopolysaccharides (LPS) in Gram-negatives and wall teichoic acids in Gram-positives, leading to off-target labeling.
Figure 2: Target incorporation sites of various bioorthogonal probes within the bacterial peptidoglycan monomer.
Self-Validating Experimental Protocols
The following protocols are designed to ensure self-validation. By utilizing specific controls (e.g., fosfomycin dependency in E. coli), researchers can verify that fluorescence is due to true metabolic incorporation rather than non-specific binding.
Protocol A: Natural NAM-Alkyne Labeling in Pseudomonas aeruginosa
Causality:P. aeruginosa naturally expresses AmgK and MurU, allowing direct uptake without genetic manipulation[2].
-
Culture Preparation: Inoculate P. aeruginosa (e.g., PAO1) in LB broth and grow overnight at 37°C. Back-dilute 1:100 in fresh LB and grow to early exponential phase (OD600 ~ 0.3).
-
Metabolic Labeling: Add NAM-alkyne (or peracetylated NAM-alkyne to improve diffusion) to a final concentration of 0.5–1 mM. Incubate for 30–60 minutes at 37°C.
-
Fixation: Harvest cells by centrifugation (5000 x g, 2 min). Wash three times with ice-cold 1x PBS to remove unincorporated probe. Fix cells using ice-cold 70% (v/v) ethanol for 20 minutes at 4°C.
-
CuAAC Click Chemistry: Wash fixed cells 3x with PBS. Resuspend in click reaction buffer (1x PBS, 1 mM CuSO4, 1 mM THPTA ligand, 2 mM sodium ascorbate, and 5 µM Alexa Fluor 488-Azide). Incubate in the dark for 30 minutes at room temperature.
-
Validation: Wash 3x with PBS and image via fluorescence microscopy. Control: A sample without NAM-alkyne must be processed in parallel to establish background fluorescence.
Protocol B: Engineered NAM-Alkyne Labeling in Escherichia coli
Causality: Wild-type E. coli degrades NAM. We use a ΔmurQ strain harboring a plasmid for IPTG-inducible AmgK/MurU expression. Fosfomycin is added to block de novo MurA activity, creating a survival dependency on the exogenous NAM-alkyne[1][7].
-
Strain Preparation: Grow E. coli ΔmurQ [pAmgK-MurU] in LB containing appropriate selection antibiotics. Back-dilute 1:1000 and grow to OD600 = 0.4 at 37°C.
-
Induction & Inhibition: Add 1 mM IPTG to induce AmgK/MurU expression. Simultaneously, add 200 µg/mL fosfomycin to inhibit endogenous UDP-NAM synthesis.
-
Metabolic Labeling: Immediately add 0.2% (w/v) NAM-alkyne (approx. 1-2 mM). Incubate for 15–30 minutes at 37°C[7].
-
Fixation & Click Chemistry: Follow steps 3 and 4 from Protocol A.
-
Validation: Control 1: Omit IPTG (tests basal expression/background). Control 2: Omit fosfomycin (tests incorporation efficiency when competing with endogenous de novo synthesis). Robust labeling should only occur when both IPTG and fosfomycin are present.
References
-
Targeting the Cell Wall Salvage Pathway: Dual-Enzyme Inhibition of AmgK and MurU as a Strategy Against Antibiotic Resistance Source: PMC / NIH URL:[Link]
-
Blocking Peptidoglycan Recycling in Pseudomonas aeruginosa Attenuates Intrinsic Resistance to Fosfomycin Source: PMC / NIH URL:[Link]
-
The N-Acetylmuramic Acid 6-Phosphate Phosphatase MupP Completes the Pseudomonas Peptidoglycan Recycling Pathway Leading to Intrinsic Fosfomycin Resistance Source: PMC / NIH URL:[Link]
-
d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen Source: PMC / NIH URL:[Link]
-
Proposed MurNAc degradation pathway of E. coli. Convergence with the GlcNAc degradation pathway Source: ResearchGate URL:[Link]
-
N-Acetylmuramic Acid (MurNAc) Auxotrophy of the Oral Pathogen Tannerella forsythia: Characterization of a MurNAc Kinase and Analysis of Its Role in Cell Wall Metabolism Source: Frontiers in Microbiology URL:[Link]
-
Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine Source: PMC / NIH URL:[Link]
-
Peptidoglycan - Structure and Inhibition Source: Wikipedia URL:[Link]
-
Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling Source: ACS Chemical Biology / PMC URL:[Link]
-
Cell wall synthesis and remodeling dynamics determine bacterial division site architecture and cell shape Source: bioRxiv URL:[Link]
Sources
- 1. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking Peptidoglycan Recycling in Pseudomonas aeruginosa Attenuates Intrinsic Resistance to Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 4. The N-Acetylmuramic Acid 6-Phosphate Phosphatase MupP Completes the Pseudomonas Peptidoglycan Recycling Pathway Leading to Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | N-Acetylmuramic Acid (MurNAc) Auxotrophy of the Oral Pathogen Tannerella forsythia: Characterization of a MurNAc Kinase and Analysis of Its Role in Cell Wall Metabolism [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeting the Cell Wall Salvage Pathway: Dual-Enzyme Inhibition of AmgK and MurU as a Strategy Against Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 11. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of commercially available N-Acetylmuramic acid-alkyne probes
In-Depth Comparison of Commercially Available N-Acetylmuramic Acid (NAM) Click Probes for Peptidoglycan Profiling
As the core structural sugar of the bacterial cell wall, N-Acetylmuramic acid (NAM) is a primary target for researchers investigating peptidoglycan (PG) biosynthesis, cell division, and antibiotic efficacy. The advent of bioorthogonal chemistry has revolutionized our ability to track these dynamics in real-time. By utilizing metabolic glycan probes—specifically NAM derivatives equipped with clickable functional handles—scientists can visualize the spatiotemporal architecture of the bacterial cell wall.
This guide provides an objective, side-by-side comparison of commercially available NAM probes, detailing the mechanistic causality behind their incorporation, performance metrics, and a self-validating experimental protocol to ensure rigorous data collection.
The Mechanistic Causality of NAM Probe Incorporation
To effectively use NAM probes, one must understand the enzymatic causality that allows an exogenous synthetic molecule to become part of a highly regulated biopolymer. Bacteria natively synthesize their PG precursor, UDP-NAM, de novo via the enzymes MurA and MurB[1][2].
However, to incorporate an exogenous NAM-alkyne probe, the bacteria must utilize a specific cell wall salvage pathway. This pathway relies on two critical recycling enzymes: AmgK (NAM/GlcNAc anomeric kinase) and MurU (NAM α-1-phosphate uridylyltransferase)[1][3]. AmgK phosphorylates the exogenous NAM-alkyne, and MurU converts it into UDP-NAM-alkyne, which the native Mur ligases (MurC-F) then process into Lipid II for integration into the mature peptidoglycan[3].
Crucial Consideration: While species like Pseudomonas aeruginosa natively express AmgK and MurU, organisms such as Escherichia coli and Helicobacter pylori do not. To label these species, researchers must engineer them to express the amgK and murU genes[4][5][6].
Bacterial salvage pathway for metabolic incorporation of NAM-alkyne into peptidoglycan.
Side-by-Side Comparison of Commercially Available NAM Probes
When selecting a commercially available NAM probe, researchers must balance reaction kinetics, live-cell compatibility, and commercial accessibility. The primary options revolve around the specific bioorthogonal handle attached to the NAM sugar: Alkyne , Azide , or Tetrazine [3][4][7].
E-E-A-T Insight: The Permeability Paradox in Bacteria
In mammalian glycobiology, researchers routinely use peracetylated sugar probes (e.g., Ac4ManNAz) because the acetyl groups mask polarity, allowing the probe to easily cross the lipid bilayer before being cleaved by cytosolic esterases[8][9]. Do not apply this logic to bacterial PG profiling. As demonstrated by, E. coli and other bacterial species lack the specific esterases required to unmask peracetylated NAM derivatives[8][9]. Therefore, researchers must rely on fully deprotected probes (like the commercially available Tocris variants) or specific methyl-ester masked variants to ensure successful cytoplasmic entry and enzymatic processing[8][9].
Quantitative & Qualitative Performance Table
| Feature | Alk-NAM (Alkyne Probe) | Az-NAM (Azide Probe) | HTz-NAM (Tetrazine Probe) |
| Commercial Availability | Readily Available (e.g., )[7][10] | Readily Available (e.g., Tocris Cat. No. 7506)[7] | Emerging / Custom Synthesis[3][4] |
| Bioorthogonal Reaction | Copper-Catalyzed (CuAAC)[1][3] | Strain-Promoted (SPAAC)[3][4] | Tetrazine-Trans-Cyclooctene (Tz-TCO)[4] |
| Reaction Kinetics | Fast (Minutes) | Modest (Hours)[3][4] | Extremely Fast (Seconds to Minutes)[4] |
| Live-Cell Compatibility | Low (Copper toxicity requires fixation)[4] | High (No copper required)[4] | High (Non-toxic, rapid ligation)[4] |
| Primary Application | High-resolution spatial profiling in fixed cells[6][11] | Long-term live-cell tracking | Rapid pulse-chase in live cells / Macrophage co-cultures[4] |
Self-Validating Experimental Protocol: Alk-NAM Labeling
To ensure scientific integrity, a metabolic labeling protocol cannot rely solely on fluorescence as proof of incorporation. Non-specific membrane binding of hydrophobic fluorophores can yield false positives. The following workflow utilizes Fosfomycin to force probe incorporation and integrates an LC-MS/MS validation step to create a self-validating experimental system[4][6][12].
Step-by-Step Methodology
-
Strain Engineering & Preparation: Ensure your target strain expresses AmgK and MurU. Grow the bacterial culture in standard media to the early exponential phase (OD600 ~ 0.2)[4][5].
-
Fosfomycin Sensitization (The Causality Step): Add Fosfomycin to the culture. Why? Fosfomycin specifically inhibits MurA, shutting down the de novo synthesis of UDP-NAM[4][13]. This forces the bacteria to rely entirely on the AmgK/MurU salvage pathway, drastically increasing the uptake and incorporation of the exogenous NAM-alkyne probe[4].
-
Pulse Labeling: Immediately supplement the media with 1-2 mM of Alk-NAM (Tocris #6798)[7][14]. Incubate for a defined pulse period (e.g., 10–30 minutes, representing a fraction of the doubling time) to label nascent PG[6][12].
-
Fixation & Washing: Harvest the cells, wash thoroughly with cold PBS to remove unincorporated probe, and fix using 2% formaldehyde for 10 minutes[14].
-
CuAAC Click Reaction: Resuspend the fixed cells in a click reaction buffer containing an Azide-fluorophore (e.g., Alexa Fluor 488 Azide), CuSO4, THPTA ligand, and sodium ascorbate. Incubate in the dark at room temperature for 30-60 minutes[6][11]. Wash extensively to remove unreacted dye.
-
System Validation via LC-MS/MS: To unequivocally prove covalent PG incorporation, harvest a parallel batch of labeled cells. Isolate the sacculi and digest them overnight with Lysozyme. Lysozyme specifically hydrolyzes the β(1,4) glycosidic bonds between NAM and NAG[14][15]. Analyze the resulting soluble muropeptides via LC-MS/MS. The detection of the specific MurNAc-alkyne-pentapeptide mass confirms true metabolic incorporation[6][12].
Self-validating experimental workflow for NAM-alkyne labeling and LC-MS/MS verification.
References
-
DeMeester, K. E., et al. "Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis." Journal of the American Chemical Society, 2018. URL:[Link]
-
Brown, A. R., et al. "Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling." ACS Chemical Biology, 2021. URL:[Link]
-
Taylor, J. A., et al. "Localizing peptidoglycan synthesis in Helicobacter pylori using clickable metabolic probes." eLife, 2020. URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Identification and in vitro characterization of UDP-GlcNAc-RNA cap-modifying and decapping enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct cytoskeletal proteins define zones of enhanced cell wall synthesis in Helicobacter pylori | eLife [elifesciences.org]
- 7. Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click N-Acetylmuramic acid - alkyne | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. Localizing peptidoglycan synthesis in Helicobacter pylori using clickable metabolic probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Lysozyme - Solution, Model Proteins - Jena Bioscience [jenabioscience.com]
Safety Operating Guide
N-Acetylmuramic acid-alkyne proper disposal procedures
Operational and Disposal Guidelines for N-Acetylmuramic Acid-Alkyne (NAM-Alkyne)
Introduction & Mechanistic Context
N-Acetylmuramic acid-alkyne (NAM-alkyne) is a specialized bioorthogonal probe utilized by researchers and drug development professionals to visualize and track bacterial cell wall dynamics. By hijacking the bacterial peptidoglycan biosynthetic machinery, NAM-alkyne incorporates directly into the cell wall, presenting a terminal alkyne group on the bacterial surface[1][2]. This alkyne handle is subsequently reacted with an azide-functionalized fluorophore via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[1].
While the unmodified NAM-alkyne molecule itself is a relatively benign carbohydrate derivative[3], the end-to-end experimental workflow generates a complex matrix of biological, organic, and heavy metal waste. This guide establishes a self-validating operational protocol that ensures scientific integrity while strictly adhering to environmental health and safety (EHS) standards.
Physicochemical Data & Hazard Profile
Before initiating any protocol, personnel must understand the quantitative and qualitative properties of the primary reagent to ensure proper handling and storage.
Table 1: Quantitative and Safety Profile of NAM-Alkyne
| Property | Specification | Operational Implication |
| Chemical Name | Click N-Acetylmuramic acid - alkyne | Target molecule for peptidoglycan metabolic labeling[4]. |
| CAS Number | 2245794-65-2 | Unique identifier required for EHS waste logging[4]. |
| Molecular Weight | 331.32 g/mol | Used for precise molarity and stock calculations[2]. |
| Solubility | DMSO, Water | Requires an organic solvent for stable, anhydrous stock solutions. |
| Storage | -20°C, Desiccated, Dark | Prevents hydrolytic degradation of the alkyne moiety over time. |
| GHS Classification | Not classified as hazardous | Standard PPE (gloves, safety glasses, lab coat) is sufficient[3]. |
Workflow & Causality-Driven Waste Segregation
The critical failure point in click-chemistry disposal is the improper mixing of incompatible waste streams. Our segregation strategy is driven by the following mechanistic causalities:
-
Biologicals: Live bacteria (E. coli, H. pylori, etc.) must be neutralized to prevent environmental contamination.
-
DMSO: Enhances dermal permeability to dissolved compounds; must be strictly isolated as organic waste[5].
-
Copper Catalysts: Cu(I)/Cu(II) ions are highly toxic to aquatic ecosystems and cannot be poured down the drain[5].
Workflow for NAM-alkyne metabolic labeling and multiphasic waste segregation.
Step-by-Step Operational and Disposal Protocols
Phase 1: Reagent Preparation
Causality: NAM-alkyne is prone to hydrolysis if repeatedly freeze-thawed in aqueous solutions. DMSO is used to create a stable, anhydrous stock.
-
Equilibrate the NAM-alkyne vial to room temperature in a desiccator for 30 minutes to prevent condensation from introducing moisture.
-
Dissolve the solid powder in anhydrous DMSO to create a 10 mM to 50 mM stock solution.
-
Aliquot the stock into single-use volumes to avoid freeze-thaw degradation.
-
Disposal: Rinse the original empty vial three times with a small volume of ethanol or DMSO. Discard the rinsate and the vial into the Halogen-Free Organic Waste container.
Phase 2: Metabolic Labeling & CuAAC Click Chemistry
Causality: The click reaction requires Copper(I), which is generated in situ using Copper(II) sulfate and a reducing agent (sodium ascorbate). This mixture is environmentally toxic and must be kept out of standard biological waste.
-
Inoculate bacterial cultures and supplement the media with NAM-alkyne (typically 1-5 mM final concentration). Incubate under appropriate growth conditions[1].
-
Centrifuge the culture to pellet the labeled bacteria.
-
Disposal: The supernatant contains unreacted NAM-alkyne and live bacteria. Decontaminate by adding bleach to a final concentration of 10%, incubate for 30 minutes, and dispose of as Aqueous Biohazardous Waste .
-
Wash the bacterial pellet with PBS, then resuspend in the CuAAC reaction buffer (containing CuSO4, THPTA ligand, sodium ascorbate, and azide-fluorophore). Incubate in the dark for 30-60 minutes.
-
Centrifuge to pellet the fluorescently labeled cells.
Phase 3: Terminal Heavy Metal Disposal
Causality: The supernatant from Step 5 contains live/attenuated bacteria AND heavy metals (Copper). Do not use bleach , as oxidizing agents can react dangerously with heavy metals and organic ligands, potentially releasing toxic gases.
-
Collect the Cu-containing supernatant into a dedicated, clearly labeled Heavy Metal / Biological Mixed Waste container.
-
To neutralize the biological hazard without chemical cross-reactivity, strictly use thermal decontamination. Autoclave the mixed waste container at 121°C for 30 minutes.
-
Once sterilized, the biological hazard is neutralized. The remaining liquid must now be routed to EHS as Aqueous Heavy Metal Waste for professional incineration or chemical processing. Do not pour this mixture down the drain[5].
Table 2: Waste Segregation Matrix
| Waste Stream | Primary Components | Treatment / Disposal Method | Hazard Rationale |
| Organic Waste | DMSO, empty stock vials | Incineration via EHS | DMSO enhances dermal absorption of trace chemicals. |
| Biohazardous Aqueous | Media, unreacted NAM-alkyne | 10% Bleach for 30 mins, then drain (if local laws permit) | Prevents environmental release of engineered or pathogenic bacteria. |
| Heavy Metal Mixed | Copper(I/II), THPTA, Azides | Autoclave (121°C), then EHS Heavy Metal disposal | Copper is highly toxic to aquatic life; bleach causes toxic side reactions. |
References[3] Safety Data Sheet - Cayman Chemical. Source: caymanchem.com. URL: Link[4] Safety Data Sheet: Click N-Acetylmuramic acid - alkyne. Source: rndsystems.com. URL:Link[1] Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. Source: acs.org. URL: Link[5] MSDS CFdye alkyne.docx - Biotium. Source: biotium.com. URL: Link[2] Click N-Acetylmuramic acid - alkyne | Glycobiology Probes - Tocris Bioscience. Source: tocris.com. URL: Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
